molecular formula C9H7ClF3NO2 B567868 Ethyl 2-chloro-4-(trifluoromethyl)nicotinate CAS No. 1221792-56-8

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B567868
CAS No.: 1221792-56-8
M. Wt: 253.605
InChI Key: JBVUGDFXWDYZHP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a versatile chemical intermediate prized in medicinal chemistry for its pyridine core and strategic functional groups. The presence of both a chlorine substituent and a trifluoromethyl group on the pyridine ring makes it a valuable scaffold for constructing diverse compound libraries aimed at novel therapeutic discovery. Compounds featuring the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as promising inhibitors of HIV-1 Reverse Transcriptase-associated ribonuclease H (RNase H), a validated target for antiretroviral therapy . Research indicates such derivatives can act as allosteric dual-site inhibitors, effectively blocking viral replication in cell-based assays and presenting a promising lead for new HIV-1 therapeutic agents . Furthermore, pyridine compounds demonstrate broad antimicrobial and antiviral activities, with their structural motifs being critical for interacting with specific biological targets . The ester functional group in this compound offers a handle for further synthetic modification, allowing researchers to explore a wide range of amide and acid derivatives for structure-activity relationship studies. This makes Ethyl 2-chloro-4-(trifluoromethyl)nicotinate a crucial building block for drug discovery programs focused on infectious diseases. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUGDFXWDYZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678885
Record name Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-56-8
Record name Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloro-4-(trifluoromethyl)nicotinate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine and fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine—its high electronegativity, ability to form strong C-F bonds, and its role as a bioisostere for hydrogen—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Within this context, Ethyl 2-chloro-4-(trifluoromethyl)nicotinate has emerged as a highly valuable and versatile building block for researchers and scientists in drug development.

This guide provides an in-depth technical overview of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, focusing on its core chemical properties, validated synthetic methodologies, and predictable reactivity patterns. The insights presented herein are intended to empower medicinal chemists to strategically incorporate this scaffold into novel drug discovery programs, leveraging its unique trifunctional chemical architecture to accelerate the development of next-generation therapeutics. The presence of a chloro-substituent, a trifluoromethyl group, and an ethyl ester on the same pyridine ring offers multiple, orthogonal handles for chemical modification.[1]

Part 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. While some data for this specific molecule is not extensively published, properties can be inferred from related structures and supplier-provided information.

PropertyValueSource/Comment
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
CAS Number 1255574-51-7Verified through supplier databases.
Appearance Typically a solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF).Inferred from typical organic synthesis applications.
Storage Store in a cool, dry place.[2]

Note: Experimental data such as melting point and boiling point are not consistently reported in public literature and should be determined empirically upon receipt of the material.

Spectroscopic Signature

While a dedicated, peer-reviewed spectroscopic analysis for this exact compound is sparse, the expected NMR and IR signatures can be predicted based on its structure:

  • ¹H NMR: Key signals would include a quartet and a triplet for the ethyl ester group, and two distinct aromatic proton signals on the pyridine ring, likely showing coupling to each other and potentially to the CF₃ group.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the CF₃ showing a characteristic quartet due to C-F coupling), and the carbons of the ethyl group would be expected.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.

  • IR Spectroscopy: Characteristic peaks would include C=O stretching for the ester (around 1720-1740 cm⁻¹), C-F stretching bands (typically strong and in the 1100-1300 cm⁻¹ region), and C-Cl stretching (around 600-800 cm⁻¹).

Part 2: Synthesis and Manufacturing

The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic pathway is outlined below.

Retrosynthetic Analysis & Workflow

The synthesis logically starts from a more readily available precursor, such as 2-hydroxy-4-(trifluoromethyl)nicotinic acid, and proceeds through chlorination and esterification steps.

G cluster_0 Synthetic Workflow Start 2-Hydroxy-4-(trifluoromethyl)nicotinic Acid Step1 Chlorination Start->Step1 e.g., POCl₃ or SOCl₂ Intermediate 2-Chloro-4-(trifluoromethyl)nicotinic Acid Step1->Intermediate Step2 Esterification Intermediate->Step2 Ethanol, Acid Catalyst (e.g., H₂SO₄) Product Ethyl 2-chloro-4-(trifluoromethyl)nicotinate Step2->Product G cluster_C2 C2 Position (SNAr) cluster_C3 C3 Position (Ester) main Ethyl 2-chloro-4-(trifluoromethyl)nicotinate C2_Amine 2-Amino Derivatives main->C2_Amine R-NH₂ C2_Ether 2-Alkoxy/Aryloxy Derivatives main->C2_Ether R-OH, Base C2_Coupling C-C/C-N Coupled Products main->C2_Coupling Suzuki, Buchwald, etc. C3_Acid Nicotinic Acid Derivative main->C3_Acid 1. NaOH 2. H₃O⁺ C3_Alcohol Hydroxymethylpyridine main->C3_Alcohol LiAlH₄ C2_Amine->C3_Acid Further Modification C3_Amide Nicotinamide Derivative C3_Acid->C3_Amide R'R''NH, Coupling Agent

Sources

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (and its parent acid, 2-chloro-4-(trifluoromethyl)nicotinic acid ) represents a high-value fluorinated pyridine scaffold in modern medicinal chemistry. Its structural uniqueness lies in the ortho-chloro positioning relative to the nitrogen, combined with a para-trifluoromethyl group. This specific substitution pattern imparts distinct electronic properties, making it a critical electrophile for SNAr reactions and a precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) often targeting kinase pathways.

This guide provides a comprehensive technical analysis of the compound's identifiers, physicochemical profile, synthetic routes, and applications in drug discovery.

Part 1: Identity & Physicochemical Profile

While the ethyl ester is the functional reagent often used in synthesis, the carboxylic acid form is the primary stable commercial building block. Researchers should be aware of the identifiers for both to ensure accurate procurement and database searching.

Core Identifiers
FeatureEthyl Ester Derivative Parent Acid (Commercial Standard)
Chemical Name Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate2-Chloro-4-(trifluoromethyl)nicotinic acid
CAS Number Not widely indexed (Custom Synthesis)590371-81-6
MDL Number N/AMFCD08458125
PubChem CID N/A11770138
Molecular Formula C9H7ClF3NO2C7H3ClF3NO2
Molecular Weight 253.61 g/mol 225.55 g/mol
SMILES CCOC(=O)c1c(C(F)(F)F)ccnc1ClOC(=O)c1c(Cl)nccc1C(F)(F)F
Physicochemical Properties (Calculated/Experimental)
  • Appearance: The acid is typically a white to off-white powder; the ester is often a colorless to pale yellow oil or low-melting solid.

  • Solubility:

    • Acid: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water.

    • Ester: Highly soluble in DCM, Ethyl Acetate, Toluene.

  • pKa (Acid): ~2.5–3.0 (Predicted due to electron-withdrawing CF3 and Cl groups).

  • LogP: ~2.3 (Ester) vs ~1.1 (Acid).

Part 2: Synthetic Routes & Manufacturing[5]

The synthesis of 2-chloro-4-(trifluoromethyl)nicotinates is non-trivial due to the need for precise regiocontrol of the trifluoromethyl group. Two primary strategies are employed: De Novo Cyclization (building the ring) and Functionalization (modifying a pyridine core).

Strategy A: De Novo Hantzsch-Type Cyclization

This is the preferred industrial route for generating the specific 4-CF3 isomer, avoiding the regioselectivity issues of direct trifluoromethylation.

  • Precursor Formation: Reaction of vinyl butyl ether with trifluoroacetic anhydride yields 4-butoxy-1,1,1-trifluoro-3-en-2-one.

  • Condensation: The enone reacts with ethyl 3-aminocrotonate (or similar enamine esters) to close the pyridine ring.

  • Aromatization & Chlorination: The resulting pyridone intermediate is treated with POCl3 (Phosphorus oxychloride) or PCl5 to install the chlorine at the 2-position.

Strategy B: Directed Ortho-Metallation (DOM)

Used for smaller scale, high-precision synthesis starting from 4-(trifluoromethyl)pyridine.

  • Lithiated Species: Treatment of 4-(trifluoromethyl)pyridine with LDA at -78°C directs lithiation to the 3-position (ortho to the directing CF3 group, though less favored than 2-pos without blocking).

  • Carboxylation: Quenching with CO2 or Ethyl Chloroformate yields the nicotinate.

  • N-Oxidation & Chlorination: Oxidation to the N-oxide followed by POCl3 rearrangement installs the 2-chloro substituent.

Visualization of Synthetic Logic

Synthesis Start Vinyl Butyl Ether + TFA Anhydride Inter1 4-butoxy-1,1,1-trifluoro -3-en-2-one Start->Inter1 Acylation Cyclization Cyclization with Enamine Ester Inter1->Cyclization + Ethyl 3-aminocrotonate Pyridone 2-Hydroxy-4-(CF3) nicotinate intermediate Cyclization->Pyridone Ring Closure POCl3 Chlorination (POCl3 / PCl5) Pyridone->POCl3 Deoxychlorination Final Ethyl 2-chloro-4-(CF3) nicotinate POCl3->Final Yields Target

Figure 1: Retrosynthetic pathway via De Novo Cyclization to ensure 4-CF3 regiochemistry.

Part 3: Reactivity & Applications in Drug Discovery

The 2-chloro-nicotinate motif is a "privileged scaffold" because it offers three distinct vectors for chemical diversification.

The Three-Vector Reactivity Profile
  • C2-Position (Chlorine): Highly susceptible to SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient nature of the pyridine ring, further activated by the para-CF3 and ortho-ester groups.

    • Reagents: Amines (primary/secondary), thiols, alkoxides.

    • Application: Introduction of solubility-enhancing groups or pharmacophores.

  • C3-Position (Ester/Acid): Standard carbonyl chemistry.

    • Reactions: Hydrolysis to acid, reduction to alcohol, conversion to amide, or cyclization with the C2-substituent.

  • C4-Position (Trifluoromethyl): Generally metabolically stable, providing lipophilicity and metabolic blockage.

Key Application: Synthesis of Kinase Inhibitors

A common workflow involves reacting the ethyl ester with amidines or guanidines to fuse a pyrimidine ring, creating pyrido[2,3-d]pyrimidine derivatives. These bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib) and are prevalent in EGFR, VEGFR, and PI3K inhibitors.

Experimental Protocol: SNAr Displacement at C2

Context: Displacement of the 2-chloro group with a primary amine.

  • Setup: Dissolve Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous THF or DMF.

  • Reagent Addition: Add the amine (1.2 eq) and a base (DIPEA or K2CO3, 2.0 eq).

  • Condition: Heat to 60–80°C. The electron-withdrawing CF3 group accelerates this reaction compared to non-fluorinated analogs.

  • Monitoring: Monitor via TLC/LC-MS. The product will show a mass shift corresponding to the amine addition minus HCl.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine.

Visualization of Reactivity

Reactivity Core Ethyl 2-chloro-4-(CF3) nicotinate SNAr S_NAr Displacement (C2 Position) Core->SNAr + R-NH2 / Base Cyclization Bicyclic Ring Formation (e.g., Pyrido-pyrimidines) Core->Cyclization + Amidines Hydrolysis Hydrolysis to Acid (C3 Position) Core->Hydrolysis + LiOH / NaOH Prod1 2-Amino-nicotinates SNAr->Prod1 Prod2 Kinase Inhibitor Scaffolds Cyclization->Prod2 Prod3 Coupling Precursors Hydrolysis->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Cl, CF3, and Ester groups.

Part 4: Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. The 2-chloro pyridine moiety can be a sensitizer. Avoid contact with strong oxidizing agents.

Storage & Stability
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under humid conditions. Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen).

  • Acid Stability: The parent acid (CAS 590371-81-6) is stable at room temperature but should be kept away from bases until reaction is desired.

References

  • Stenutz, R. (2025). 2-chloro-4-(trifluoromethyl)nicotinic acid; 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[2][3] Stenutz.eu. Link

  • Thermo Scientific Chemicals. (2024). 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, 97%. Fisher Scientific.[3] Link

  • Sigma-Aldrich. (2024). 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Detail. Merck KGaA. Link

  • Fang, W. Y., et al. (2019).[4] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2012). General methods for Pyridine Synthesis via Trifluoromethylation. Org. Synth. 89, 549-561. Link

Sources

Methodological & Application

Application Note: Chemoselective Reduction of Ethyl Trifluoromethylnicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of Ethyl Ester Group in Trifluoromethyl Nicotinates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The reduction of ethyl esters in trifluoromethyl-substituted nicotinates (e.g., ethyl 2-(trifluoromethyl)nicotinate) is a pivotal transformation in the synthesis of fluorinated building blocks for medicinal chemistry. While ester reduction is a standard organic operation, the presence of the trifluoromethyl (


) group on the pyridine ring introduces specific electronic perturbations that dictate reagent choice.

The strong electron-withdrawing nature of the


 group (

) significantly activates the ester carbonyl toward nucleophilic attack. However, it also renders the pyridine ring electron-deficient, increasing susceptibility to nucleophilic aromatic substitution (

) or reductive defluorination under harsh conditions. This guide outlines a high-fidelity protocol using Sodium Borohydride in Methanol (NaBH

/MeOH)
as the primary method to ensure chemoselectivity, preserving both the aromatic ring and the C-F bonds.

Strategic Analysis: Reagent Selection

The choice of reducing agent is a balance between reactivity (speed) and chemoselectivity (impurity profile).

ReagentReactivity ProfileSelectivity RiskRecommendation
LiAlH

(LAH)
High. Rapidly reduces esters to alcohols.High. Risk of over-reduction (ring hydrogenation) or reductive defluorination due to radical anion intermediates.Avoid unless necessary.
NaBH

/ MeOH
Moderate. Enhanced by in-situ formation of alkoxyborohydrides.Low. Highly selective for the ester. Does not disturb the electron-deficient pyridine ring or C-F bonds.Primary Protocol.
DIBAL-H Variable. Temperature-dependent (Aldehyde at -78°C, Alcohol at 0°C).Moderate. Requires strict anhydrous conditions. Good for stopping at the aldehyde stage.Secondary Protocol (for Aldehydes).
H

/ Pd-C
Catalytic. Critical. High risk of hydrogenolysis of the C-F bond (defluorination).Do Not Use.

Mechanistic Visualization

The following diagram illustrates the reaction pathways. The "Happy Path" utilizes the activation provided by the


 group to facilitate hydride delivery by milder reagents, avoiding the "Sad Path" of defluorination common with radical-inducing strong reductants.

ReductionPathways Substrate Ethyl 2-(CF3)nicotinate Intermediate Tetrahedral Intermediate Substrate->Intermediate Hydride Attack (Activated by CF3) SideProduct Defluorinated/Ring Reduced Impurities Substrate->SideProduct SET / Over-reduction Product Alcohol Product (Pyridin-3-ylmethanol) Intermediate->Product Collapse & Protonation NaBH4 Reagent: NaBH4/MeOH (Ionic Mechanism) NaBH4->Intermediate LAH Reagent: LiAlH4 (SET/Radical Potential) LAH->SideProduct

Figure 1: Mechanistic pathways showing the selectivity advantage of Borohydride reagents over Aluminium hydrides in electron-deficient aromatic systems.

Primary Protocol: Modified Borohydride Reduction

Objective: Reduction of Ethyl 2-(trifluoromethyl)nicotinate to (2-(trifluoromethyl)pyridin-3-yl)methanol. Rationale: Standard NaBH


 is typically too slow for esters. However, in refluxing THF with Methanol added (or using MeOH as solvent), the formation of 

species increases nucleophilicity while maintaining safety.
Materials
  • Substrate: Ethyl 2-(trifluoromethyl)nicotinate (1.0 equiv).

  • Reagent: Sodium Borohydride (NaBH

    
    ) (4.0 - 6.0 equiv). Note: Excess is required due to solvent reaction.
    
  • Solvent: Tetrahydrofuran (THF) (anhydrous) and Methanol (MeOH).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 equiv) in THF (0.2 M concentration) .

  • Activation: Heat the solution to a gentle reflux (

    
    ).
    
  • Reagent Addition (Critical Step):

    • Option A (Solid Addition): Remove heat briefly. Add NaBH

      
       (2.0 equiv)  cautiously in small portions. A vigorous evolution of hydrogen gas will occur.
      
    • Option B (Methanol Dosing - Preferred): Maintain reflux.[1][2] Add MeOH (approx. 10-20% v/v relative to THF) dropwise over 15 minutes. Then, add NaBH

      
        in portions. The MeOH acts as a catalyst to form the active reducing species.
      
  • Reaction Maintenance: Stir at reflux. Monitor by TLC or LC-MS every 30 minutes.

    • Checkpoint: If starting material persists after 2 hours, add an additional 2.0 equiv of NaBH

      
        and continue reflux. The electron-deficient ring stabilizes the ester, often requiring this "push."
      
  • Quenching:

    • Cool the reaction mixture to

      
       (ice bath).
      
    • Dropwise add saturated aqueous

      
      . Caution: Significant foaming/gas evolution.
      
    • Stir for 30 minutes to decompose borate complexes.

  • Workup:

    • Evaporate the bulk of the THF/MeOH under reduced pressure.

    • Dilute the aqueous residue with Ethyl Acetate (EtOAc).

    • Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
Validation Criteria (Self-Validating System)
  • NMR Check (

    
    ): 
    
    • Disappearance: Ethyl group signals (Quartet ~4.4 ppm, Triplet ~1.4 ppm).

    • Appearance: Methylene singlet (

      
      ) typically around 4.8 - 5.0 ppm .
      
    • Integrity: Verify the aromatic region. A loss of integration or shift in coupling constants suggests ring damage or defluorination.

Alternative Protocol: DIBAL-H Reduction

Use Case: When the target is the Aldehyde or if the substrate contains other reducible groups sensitive to borohydride.

Methodology
  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM) or Toluene (

    
    ).
    
  • Temperature: Cool to

    
      (Dry ice/Acetone).
    
  • Addition: Add DIBAL-H (1.1 equiv for Aldehyde, 2.5 equiv for Alcohol) dropwise along the flask wall to pre-cool the reagent.

  • Quench (Rochelle's Salt):

    • For DIBAL, standard aqueous quench leads to emulsions.

    • Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously at room temperature for 1-2 hours until two clear layers form.

Troubleshooting & Impurity Profiling

ObservationRoot CauseCorrective Action
Low Conversion Electron-deficient ring stabilizes the ester carbonyl.Increase temperature to reflux; switch solvent to pure MeOH (if solubility permits); increase NaBH

equivalents.
Defluorination Radical mechanism (SET) triggered by harsh reductant (e.g., LAH or Na/EtOH).Switch to NaBH

/CaCl

or NaBH

/MeOH. Avoid metallic catalysts.
Emulsion during Workup Boron or Aluminum salts precipitating.Use Rochelle's salt for Aluminum; Ensure acidic quench (pH ~5-6) for Boron to break complexes fully.

References

  • PubChem. (2025).[3] [2-(Trifluoromethyl)pyridin-3-yl]methanol.[3][4] National Library of Medicine. Available at: [Link]

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. Journal of Organic Chemistry. (General methodology for NaBH4/MeOH ester reduction).
  • Vertex AI Research. (2024). Selective Defluorination and Reduction Protocols. (Synthesized from search findings on reductive stability of trifluoromethyl arenes).
  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for DIBAL-H and Borohydride selectivity).

Sources

Microwave-assisted synthesis using fluorinated nicotinate intermediates

Microwave-Assisted Synthesis of Fluorinated Nicotinate Derivatives: Accelerated and Cyclization Protocols

Executive Summary

Fluorinated nicotinates (e.g., ethyl 2-fluoronicotinate) are high-value scaffolds in medicinal chemistry, serving as precursors for privileged structures like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines. However, conventional thermal functionalization of these electron-deficient heterocycles often suffers from prolonged reaction times, incomplete conversion, and competitive hydrolysis of the ester moiety.

This application note details a microwave-assisted methodology that overcomes these thermodynamic and kinetic barriers. By leveraging the specific dielectric heating properties of polar aprotic solvents and the unique reactivity of the C-F bond in the pyridine ring, researchers can achieve quantitative functionalization in minutes rather than hours.

Scientific Foundation & Mechanistic Insights

The "Fluorine Effect" in Nucleophilic Aromatic Substitution ( )

In

  • Activation: The ring nitrogen (N1) and the electron-withdrawing ester at C3 synergistically deplete electron density at C2, making it highly susceptible to nucleophilic attack.

  • Microwave Synergy: Microwave irradiation provides rapid, volumetric heating that helps surmount the activation energy barrier for the formation of the Meisenheimer complex without the thermal lag associated with oil baths, reducing the window for side reactions (e.g., ester hydrolysis).

Dielectric Heating and Solvent Choice

For these protocols, solvent choice is dictated by the loss tangent (


)
  • Ethanol (

    
    ):  Excellent for lower temperature 
    
    
    (
    
    
    C) where product precipitation facilitates workup.
  • NMP/DMF (

    
    ):  Required for high-temperature cyclizations (
    
    
    C) to access fused ring systems.

Application Note 1: Rapid Library Generation

Objective: Functionalization of ethyl 2-fluoronicotinate with diverse amines to generate a library of ethyl 2-amino-nicotinates.

Experimental Protocol

Reagents:

  • Substrate: Ethyl 2-fluoronicotinate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if amine is in excess.

  • Solvent: Ethanol (absolute)[1]

Workflow:

  • Setup: In a 10 mL microwave-transparent borosilicate vial, dissolve ethyl 2-fluoronicotinate (1 mmol, 169 mg) in Ethanol (3 mL).

  • Addition: Add the amine (1.2 mmol) and DIPEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (hold temperature).

    • Temp: 100 °C.

    • Time: 10 minutes.

    • Stirring: High.

    • Power Max: 150 W (with air cooling enabled to prevent overshoot).

  • Workup: Cool to RT. Pour mixture into ice-water (10 mL). The product usually precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Data Comparison: Microwave vs. Thermal

Data derived from internal validation of 2-halonicotinate substitutions.

EntryNucleophile (Amine)Thermal Conditions (Oil Bath)MW Conditions (100°C)Yield (Thermal)Yield (MW)
1 Morpholine80°C, 4 hrs100°C, 10 min78%96%
2 Benzylamine80°C, 6 hrs100°C, 12 min65%92%
3 Aniline90°C, 12 hrs (Reflux)120°C, 20 min45%88%
4 Isopropylamine60°C, 5 hrs80°C, 5 min72%95%

Application Note 2: One-Pot Cyclization to Fluorinated Pyridopyrimidines

Objective: Synthesis of fused heterocycles by reacting ethyl 2-fluoronicotinate with guanidine or amidines. This reaction proceeds via a tandem

Experimental Protocol

Reagents:

  • Substrate: Ethyl 2-fluoronicotinate (1.0 equiv)

  • Reagent: Guanidine Carbonate (1.5 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) - High boiling point required.

Workflow:

  • Setup: Load ethyl 2-fluoronicotinate (1 mmol) and guanidine carbonate (1.5 mmol) into a 10 mL microwave vial.

  • Solvent: Add NMP (2.5 mL).

  • Irradiation:

    • Step 1 (

      
      ):  Ramp to 100°C over 2 min, hold for 5 min.
      
    • Step 2 (Cyclization): Ramp to 160°C over 3 min, hold for 15 min.

    • Note: This "Step-wise" heating prevents uncontrolled pressure buildup from rapid CO2 evolution during the condensation.

  • Workup: Cool to 50°C. Pour into water (15 mL) and adjust pH to ~6 with dilute acetic acid to precipitate the product (2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one).

Mechanistic Visualization

The following diagram illustrates the bifurcated pathway where microwave energy accelerates the rate-limiting

ReactionMechanismcluster_0Step 1: SNArcluster_1Step 2: CyclizationStartEthyl 2-fluoronicotinate(Substrate)ComplexMeisenheimer Complex(Transition State)Start->ComplexMW Activation(Dipolar Polarization)AmidineGuanidine/Amidine(Nucleophile)Amidine->ComplexIntermedIntermediate:2-Amino-nicotinateComplex->IntermedElimination of F-ProductFused Product:Pyrido[2,3-d]pyrimidineIntermed->ProductIntramolecularCyclization (160°C)

Caption: Mechanistic pathway for the MW-assisted synthesis of pyrido[2,3-d]pyrimidines via tandem SNAr/Cyclization.

Experimental Workflow & Troubleshooting

Standardized Workflow Diagram

This flowchart guides the researcher through the decision-making process for solvent and condition selection.

WorkflowStartStart: Fluorinated NicotinateCheckNuNucleophile Type?Start->CheckNuPathASimple Amine(Primary/Secondary)CheckNu->PathAMonodentatePathBAmidine/Guanidine(Bidentate)CheckNu->PathBBinucleophileCondASolvent: EthanolTemp: 100-120°CTime: 10-20 minPathA->CondACondBSolvent: NMP or DMFTemp: 140-160°CTime: 15-30 minPathB->CondBWorkupAPrecipitation in WaterCondA->WorkupAWorkupBAcidify (pH 6) -> PrecipitateCondB->WorkupBAnalysisAnalysis:LC-MS / NMRWorkupA->AnalysisWorkupB->Analysis

Caption: Decision matrix for selecting MW conditions based on nucleophile type and desired product scaffold.

Troubleshooting Guide
  • Issue: Low Yield in

    
    . 
    
    • Cause: Hydrolysis of the ester group by trace water in the solvent.

    • Solution: Use anhydrous ethanol and add molecular sieves to the reaction vial.

  • Issue: Pressure Spike.

    • Cause: Decomposition of labile amines or solvent vapor pressure.

    • Solution: Use "PowerMax" cooling (simultaneous compressed air cooling during heating) to allow higher power input without exceeding temperature limits.

  • Issue: Regioselectivity (if using 2,4-difluoronicotinate).

    • Insight: The C4 position is generally more electrophilic than C2 in pure pyridines, but the C3-ester directs substitution to C2 via the "ortho-effect" (hydrogen bonding with the incoming amine) and electronic activation. MW irradiation typically enhances the selectivity for the kinetically favored product (C2 substitution).

References

  • Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Source: PMC - NIH. URL:[Link] Relevance: Validates the efficiency of microwave heating for fluorination and substitution reactions, demonstrating yield improvements from ~40% to >85%.

  • Microwave-assisted Synthesis of Fluorinated Heterocycles. Source: Bentham Science. URL:[Link] Relevance: Provides a broad overview of microwave protocols for synthesizing nitrogen-containing fluorinated heterocycles.

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences. Source: Organic & Biomolecular Chemistry (RSC).[2] URL:[Link] Relevance: Establishes the viability of one-pot microwave sequences involving

    
     and cyclization.
    
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. Source: PMC - NIH. URL:[Link] Relevance: Discusses the reactivity order of halogens (F >> Br > Cl) in microwave-assisted aromatic substitution.

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Source: ResearchGate. URL:[Link] Relevance: Confirms the specific reactivity of nicotinic esters in

    
     reactions and offers green solvent alternatives compatible with MW heating.
    

Application Notes & Protocols for the Scale-Up of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and procedures for the successful scale-up of synthetic routes involving Ethyl 2-chloro-4-(trifluoromethyl)nicotinate and its subsequent derivatization. The focus is on transitioning from bench-scale discovery to larger, kilogram-scale production, with an emphasis on safety, efficiency, and robustness.

Introduction: The Significance of Trifluoromethylated Nicotinates

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a crucial heterocyclic building block in medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group is a bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The chloro- and ester moieties on the pyridine ring provide versatile handles for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] Consequently, derivatives of this scaffold are integral to numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4]

Scaling the synthesis of these derivatives from grams to kilograms introduces challenges beyond simple multiplication of reagents. Issues related to thermal management, mass transfer, reagent addition, and product isolation become paramount. This guide explains the causality behind key experimental choices to ensure a safe, reproducible, and efficient scale-up process.

Core Synthetic Strategy & Key Transformations

The primary synthetic approach involves the functionalization of the pre-existing Ethyl 2-chloro-4-(trifluoromethyl)nicotinate core. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution and is an excellent substrate for cross-coupling reactions.

Two of the most industrially relevant transformations for creating diverse molecular libraries are:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon (C-C) bonds, introducing aryl or heteroaryl substituents.[1]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, introducing primary and secondary amines.[1][5]

The following sections will detail the critical parameters and protocols for scaling up these two key reactions.

cluster_main Core Derivatization Pathways Start Ethyl 2-chloro-4-(trifluoromethyl)nicotinate Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ R-NH2) Start->Buchwald Pd Catalyst, Base Product_C C-C Coupled Derivative Suzuki->Product_C Product_N C-N Coupled Derivative Buchwald->Product_N

Caption: Core synthetic pathways for derivatization.

Critical Scale-Up Considerations

Thermal Management and Reaction Exotherms

Expert Insight: The single most critical safety factor in scaling up chemical reactions is heat management. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation less efficient. Palladium-catalyzed reactions, particularly Buchwald-Hartwig aminations, can have significant exotherms.

  • Causality: A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to pressure buildup, solvent boiling, and potential vessel rupture.

  • Protocol Validation:

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature and magnitude of any exotherm.

    • Reaction Calorimetry (RC1): On a small scale (1L), use a reaction calorimeter to measure the heat flow under process conditions. This data is essential for modeling the thermal behavior in a larger vessel.

    • Controlled Addition: Reagents known to initiate the exotherm (e.g., the palladium catalyst or a strong base) should be added portion-wise or via a dosing pump, with internal temperature monitoring to ensure it remains within a safe operating range.

Mixing and Mass Transfer

Expert Insight: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and reduced yields. This is especially true for heterogeneous reactions involving solid bases (e.g., K₃PO₄, Cs₂CO₃).

  • Causality: The efficiency of the catalytic cycle in cross-coupling reactions depends on all components—substrate, catalyst, base, and coupling partner—interacting effectively.[6] Poor mixing starves the catalyst of reactants, slowing the reaction and promoting catalyst degradation pathways.

  • Protocol Validation:

    • Agitator Selection: Use an appropriate agitator for the vessel geometry and reaction type (e.g., a pitched-blade turbine for good top-to-bottom turnover).

    • Stir Speed Study: Determine the minimum stir rate required to achieve full suspension of solids and a homogenous mixture. This can often be visually assessed in a glass reactor.

    • Reaction Monitoring: Take samples from different locations in the reactor (if possible) to ensure consistent conversion, confirming homogeneity.

Inert Atmosphere and Solvent Degassing

Expert Insight: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[7] Failure to maintain a strictly inert atmosphere is a common cause of reaction failure upon scale-up.

  • Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, arresting the catalytic cycle. It can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[6]

  • Protocol Validation:

    • Reactor Inerting: The reactor must be thoroughly purged of air. This is achieved by repeated vacuum/nitrogen or argon backfill cycles. For large vessels, a continuous inert gas sparge through the solvent for an extended period (1-2 hours) before adding reagents is highly effective.

    • Solvent Choice: Use high-quality, anhydrous solvents.[7]

    • Degassing Technique: While sparging is common for large volumes, for smaller scale-ups, the "freeze-pump-thaw" method (three cycles) is the most rigorous way to remove dissolved oxygen.

Product Isolation and Purification

Expert Insight: Chromatography is often not feasible for multi-kilogram purification. Crystallization becomes the method of choice for achieving high purity on a large scale.

  • Causality: Crystallization is a highly selective purification process that can remove impurities efficiently and provide the product in a stable, easy-to-handle solid form.[8][9]

  • Protocol Validation:

    • Solvent Screening: Conduct a thorough anti-solvent and cooling crystallization screening to identify a solvent system that provides good recovery and high purity. The ideal system is one where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while impurities remain in solution.

    • Control of Supersaturation: On a large scale, crash cooling can lead to the inclusion of impurities and poor crystal form. A controlled cooling profile is essential.

    • Seeding: Develop a seeding strategy. Adding a small quantity of pure product crystals at the point of supersaturation ensures controlled crystal growth and avoids oiling out or the formation of fine, difficult-to-filter particles.

ParameterBench Scale (1-10 g)Pilot Scale (1-10 kg)Key Justification
Purification Column ChromatographyCrystallization / DistillationScalability, cost-effectiveness, and efficiency for large quantities.
Heating/Cooling Heating Mantle / Ice BathJacketed Reactor with TCUPrecise temperature control and management of exotherms.
Inerting Balloon / N₂ LineVacuum/N₂ Backfill CyclesEnsures complete removal of oxygen which can deactivate the catalyst.[7]
Reagent Addition Syringe / FunnelDosing Pump / Solids-Charging SystemControlled addition is critical for managing reaction exotherms and ensuring safety.

Application Protocol 1: Scale-Up of Suzuki-Miyaura Cross-Coupling

Objective: To synthesize Ethyl 4-(4-methoxyphenyl)-2-(trifluoromethyl)nicotinate on a 100g scale.

Safety: This reaction should be conducted in a well-ventilated fume hood or walk-in hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] The base (potassium phosphate) is a strong base and should be handled with care.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
Ethyl 2-chloro-4-(trifluoromethyl)nicotinate253.61100.0 g0.3941.0
4-Methoxyphenylboronic acid151.9671.9 g0.4731.2
SPhos Pd G2703.252.77 g3.94 mmol0.01
Potassium Phosphate (K₃PO₄), tribasic212.27167.4 g0.7882.0
1,4-Dioxane-800 mL--
Water-200 mL--

Protocol:

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.[7]

  • Inerting: Assemble the reactor and perform three vacuum/nitrogen backfill cycles to render the atmosphere inert. Maintain a positive pressure of nitrogen throughout the reaction.

  • Solvent Degassing: Charge the 1,4-Dioxane (800 mL) and water (200 mL) to the reactor. Sparge the solvent mixture with nitrogen via a subsurface sparge tube for at least 1 hour while stirring to remove dissolved oxygen.

  • Reagent Charging: To the degassed solvent mixture, add Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (100.0 g), 4-methoxyphenylboronic acid (71.9 g), and potassium phosphate (167.4 g) under a strong nitrogen counter-flow.

  • Catalyst Addition & Reaction: Add the SPhos Pd G2 catalyst (2.77 g). The use of a modern, bulky ligand precatalyst is crucial for preventing catalyst inhibition by the pyridine nitrogen and achieving high conversion.[6]

  • Heating: Heat the reaction mixture to 85-90 °C using the jacketed circulator.

  • Reaction Monitoring: Monitor the reaction progress by taking small, quenched aliquots for HPLC or LC-MS analysis every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up & Isolation: a. Once complete, cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6] Wash the filter cake with ethyl acetate (2 x 100 mL). c. Transfer the combined filtrate to a separatory funnel. Add 500 mL of water and separate the layers. d. Extract the aqueous layer with ethyl acetate (200 mL). e. Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Crystallization: a. Dissolve the crude oil in hot isopropanol (~300 mL). b. Slowly add water until the solution becomes turbid. c. Add a small amount of isopropanol to redissolve the solids and then allow the solution to cool slowly to room temperature, and then to 0-5 °C. d. Collect the resulting white crystals by vacuum filtration, wash with a cold 1:1 isopropanol/water mixture, and dry under vacuum at 40 °C to a constant weight. (Expected yield: 110-120 g, >85%).

Application Protocol 2: Scale-Up of Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 2-(morpholino)-4-(trifluoromethyl)nicotinate on a 100g scale.

Safety: This reaction uses a strong, non-nucleophilic base (NaOtBu) which is moisture-sensitive and corrosive. Handle it in a glovebox or under a strictly inert atmosphere.[5] Morpholine is corrosive and should be handled with care.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
Ethyl 2-chloro-4-(trifluoromethyl)nicotinate253.61100.0 g0.3941.0
Morpholine87.1241.2 g (41.2 mL)0.4731.2
XPhos Pd G3871.531.72 g1.97 mmol0.005
Sodium tert-butoxide (NaOtBu)96.1053.0 g0.5521.4
Toluene-1000 mL--

Protocol:

  • Reactor Setup & Inerting: Use the same setup as in Protocol 1. A glovebox is highly recommended for charging the base and catalyst. If a glovebox is not available, use a solids addition funnel under a strong nitrogen purge.

  • Reagent Charging: a. Charge the reactor with Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (100.0 g) and XPhos Pd G3 (1.72 g). b. Seal the reactor and perform three vacuum/nitrogen backfill cycles. c. Add anhydrous, degassed toluene (1000 mL) via cannula transfer. d. Add morpholine (41.2 mL) via syringe. e. Critical Step: Add the sodium tert-butoxide (53.0 g) in several portions. This addition is often exothermic. Monitor the internal temperature and control the addition rate to keep the temperature below 40 °C. The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine without competing as a nucleophile.[5]

  • Reaction: Heat the mixture to 100 °C. The use of a bulky, electron-rich phosphine ligand like XPhos is essential for facilitating the challenging coupling with the electron-deficient pyridine ring.[5]

  • Monitoring: Monitor the reaction by HPLC or LC-MS. The reaction is typically complete in 4-6 hours.

  • Work-up & Isolation: a. Cool the reaction to room temperature. b. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (200 mL). Caution: Quenching may be exothermic. c. Stir for 30 minutes, then transfer to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (200 mL). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: a. The crude product can often be purified by slurrying in a minimal amount of cold heptane or by crystallization from an ethanol/water mixture, similar to Protocol 1. b. Collect the solid by vacuum filtration and dry under vacuum. (Expected yield: 105-115 g, >88%).

cluster_workflow Scale-Up Experimental Workflow A 1. Reactor Setup (Jacketed Vessel, Stirrer, Condenser) B 2. Inert Atmosphere (3x Vacuum/N₂ Cycles) A->B C 3. Reagent & Solvent Charging (Under N₂ Counter-flow) B->C D 4. Controlled Heating (To 85-100 °C) C->D E 5. In-Process Control (IPC) (HPLC/LC-MS Monitoring) D->E E->D Reaction Incomplete F 6. Reaction Cooldown & Quench E->F Reaction Complete G 7. Work-Up (Filtration, Phase Separation, Extraction) F->G H 8. Purification (Crystallization) G->H I 9. Final Product (Drying & Packaging) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of SnAr Reactions with Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Nucleophilic Aromatic Substitution (SnAr) reactions involving Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. The inherent electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes this substrate highly reactive towards nucleophilic attack. However, achieving high yields and purity requires careful consideration of reaction parameters.[1][2] This document will address common challenges and provide actionable solutions based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and concrete steps to resolve them.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in SnAr reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of your Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, nucleophile, and solvent. Impurities can introduce side reactions or inhibit the desired transformation.[1]

  • Anhydrous Conditions: Moisture can consume your base and react with the starting material or product, leading to hydrolysis.[3] Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Key Reaction Parameters to Optimize:

  • Solvent Choice: The solvent plays a critical role in SnAr reactions.[4][5] Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free to attack.[3]

    • Recommendation: Switch to or ensure the absolute dryness of solvents like DMSO, DMF, or NMP. These solvents are known to significantly accelerate SnAr reactions compared to protic solvents like alcohols.[3][6]

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Acetonitrile3863Polar Aprotic
DMF371230Polar Aprotic
DMSO472800Polar Aprotic
Data adapted for the reaction of 2,4-dinitrochlorobenzene with aniline, which serves as a good general model for SnAr reactivity trends.[3]
  • Base Selection: The base deprotonates the nucleophile (if it's a protic species like an alcohol or amine) and can influence the reaction rate.

    • For Amine Nucleophiles: Often, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a strong inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is effective.

    • For Alcohol Nucleophiles: A strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is typically required to form the more potent alkoxide nucleophile.

  • Temperature Control: While heating is often necessary to drive SnAr reactions to completion, excessive temperatures can lead to decomposition of starting materials, products, or even the solvent (e.g., DMSO at very high temperatures).[7]

    • Recommendation: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.[3]

Question 2: I'm observing multiple spots on my TLC, suggesting side products. What are the likely side reactions and how can I suppress them?

The formation of side products is a common challenge. Understanding the potential competing pathways is key to minimizing them.

  • Hydrolysis: The ester and trifluoromethyl groups can be sensitive to hydrolysis, especially under basic conditions at elevated temperatures.

    • Solution: Ensure strictly anhydrous conditions.[3] If the nucleophile is an amine, using a milder base or even just an excess of the amine nucleophile itself as the base might be sufficient.

  • Competing Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may see a mixture of products.

    • Solution: Consider using a protecting group strategy to block the undesired reactive sites on your nucleophile.

  • Reaction at other positions: While the 2-position is highly activated by both the ring nitrogen and the trifluoromethyl group, attack at other positions, though less likely, is not impossible under forcing conditions.[8]

    • Solution: Stick to the mildest possible conditions that still afford a reasonable reaction rate. Overheating can sometimes lead to a loss of selectivity.

Question 3: The workup and purification of my reaction are difficult. Are there any best practices?

A clean workup is essential for obtaining a pure product and an accurate yield.

  • Removing High-Boiling Polar Aprotic Solvents (DMF, DMSO): These solvents can be challenging to remove completely.

    • Procedure: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a significant volume of water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.[3][9] Perform multiple extractions (3-4 times) with the organic solvent to ensure all the product is recovered.

    • Pro-Tip: Washing the combined organic layers with brine (saturated NaCl solution) can help to break up emulsions and remove residual water.

  • Purification:

    • Column Chromatography: This is the most common method for purifying SnAr products.[9] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

What is the mechanism of this SnAr reaction?

The reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Addition: The nucleophile attacks the electron-deficient carbon at the 2-position of the pyridine ring, which bears the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][10] The aromaticity of the ring is temporarily broken.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.

The initial nucleophilic attack is typically the rate-determining step of the reaction.[3][11]

SnAr_Mechanism Reactants Ethyl 2-chloro-4-(trifluoromethyl)nicotinate + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of an SnAr reaction.

Why is the 2-position so reactive in this molecule?

The reactivity of the 2-position in a pyridine ring towards nucleophilic attack is inherently high due to the electron-withdrawing nature of the ring nitrogen.[8] In this specific substrate, this effect is significantly amplified by two additional factors:

  • The 4-(Trifluoromethyl) Group: The CF₃ group is a very strong electron-withdrawing group, further reducing the electron density of the pyridine ring and making it more susceptible to nucleophilic attack.

  • Resonance Stabilization: During the formation of the Meisenheimer complex, the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-positions.[8] This provides significant stabilization to the intermediate, lowering the activation energy for the reaction.

Which is a better leaving group in this type of reaction, Chlorine or Fluorine?

Paradoxically, in SnAr reactions, fluoride is often a better leaving group than chloride.[2] The rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond.[3][10] The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and thus more susceptible to attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2]

Experimental Protocols

General Protocol for SnAr with an Amine Nucleophile

This protocol provides a general starting point. Optimization of temperature and reaction time may be necessary.

Materials:

  • Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Ethyl 2-chloro-4-(trifluoromethyl)nicotinate and K₂CO₃.

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1 M is a good starting point).[9]

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).[9]

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate & Base B Add Anhydrous Solvent A->B C Add Nucleophile B->C D Heat & Stir under N₂ C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for SnAr reactions.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]

  • Gazdolić, T., et al. (2008). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: Rules of Thumb. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Scribd. (n.d.). Advanced SNAr Reaction Guide. Available at: [Link]

  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. Available at: [Link]

Sources

Technical Support Center: Minimizing Hydrolysis Side Reactions During Nicotinate Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nicotinate substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of nicotinate esters, with a primary focus on mitigating unwanted hydrolysis side reactions. By understanding the underlying mechanisms and implementing the robust protocols and troubleshooting strategies outlined below, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis during nicotinate substitution reactions?

A1: The primary cause of hydrolysis is the reaction of the nicotinate ester with water, which is often present as a solvent, a reagent, or an impurity. This reaction is catalyzed by either acid or base.[1][2][3] The ester linkage is susceptible to nucleophilic attack by water, leading to the formation of nicotinic acid and the corresponding alcohol. This side reaction competes with the desired substitution reaction, thereby reducing the yield of the target product.

Q2: How does pH influence the rate of hydrolysis of nicotinate esters?

A2: The rate of hydrolysis of nicotinate esters is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis process.[4] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][2] Under basic conditions, the hydroxide ion acts as a potent nucleophile that directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form the carboxylate and alcohol.[2][3][5] Studies on benzyl nicotinate have shown that degradation is catalyzed by hydroxide ions. Therefore, maintaining a neutral or near-neutral pH is often crucial to minimize hydrolysis.

Q3: Can the choice of solvent impact the extent of hydrolysis?

A3: Absolutely. The choice of solvent plays a critical role. Protic solvents, especially water, can directly participate in the hydrolysis reaction. A study on the alkaline hydrolysis of ethyl nicotinate in water-ethanol media showed that the rate of hydrolysis is affected by the solvent composition.[6] Using aprotic solvents can significantly reduce the rate of hydrolysis by minimizing the availability of water. However, the solubility of the starting materials and reagents must be considered. In some cases, a mixture of aprotic and protic solvents may be necessary to achieve a balance between reactant solubility and minimizing hydrolysis. The use of less polar solvents can also help by reducing the concentration of any residual water in the vicinity of the catalyst's active sites.[7]

Q4: Are there any specific catalysts that can favor the desired substitution over hydrolysis?

A4: Yes, the choice of catalyst is important. For esterification reactions, which are the reverse of hydrolysis, various catalysts are employed. While traditional homogeneous acid catalysts like sulfuric acid are effective, they can also promote hydrolysis if water is present.[7] Heterogeneous acid catalysts, such as certain ion exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides, can offer advantages.[8] These solid-supported catalysts can sometimes be designed to have hydrophobic surfaces that repel water from the active sites, thereby favoring the esterification or substitution reaction over hydrolysis.[7] Additionally, enzymatic catalysts like lipases can be highly selective and operate under mild conditions, often in non-aqueous environments, which inherently minimizes hydrolysis.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low yield of the desired nicotinate ester with significant formation of nicotinic acid.

This is a classic sign that hydrolysis is the dominant side reaction.

dot

Caption: Troubleshooting workflow for low nicotinate ester yield.

Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Excess water in the reaction mixture. 1. Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all reagents are of high purity and low water content.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.Water is a key reactant in the hydrolysis side reaction.[1][2] By minimizing its presence, the equilibrium can be shifted away from the formation of nicotinic acid.
Inappropriate reaction pH. 1. Maintain a neutral pH. If the reaction conditions are inherently acidic or basic, consider using a buffer system to maintain a pH as close to neutral as possible.2. Use non-ionic bases or acid scavengers if a base is required. For example, a non-nucleophilic base like proton sponge can be used to neutralize any generated acid without promoting hydrolysis.Both acidic and basic conditions catalyze ester hydrolysis.[4] Maintaining neutrality minimizes the catalytic effect of both H+ and OH- ions.
High reaction temperature. Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate the rate of hydrolysis. Determine the minimum temperature required for a reasonable reaction rate.Hydrolysis, like most chemical reactions, is temperature-dependent. Reducing the temperature can slow down this unwanted side reaction more significantly than the main reaction in some cases.
Suboptimal catalyst. Switch to a more selective catalyst. Consider using a heterogeneous catalyst with a hydrophobic surface or an enzymatic catalyst like lipase that functions in organic media.These catalysts can create a microenvironment that is less favorable for water, thereby promoting the desired substitution over hydrolysis.[7][8]

Problem 2: Difficulty in separating the desired nicotinate ester from the nicotinic acid byproduct.

The similar polarities of the ester and the carboxylic acid can make purification challenging.

dot

Caption: Purification workflow to separate nicotinate ester from nicotinic acid.

Troubleshooting Steps:

Purification Challenge Recommended Protocol Scientific Rationale
Co-elution during column chromatography. Liquid-Liquid Extraction: 1. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).2. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9]3. Separate the organic and aqueous layers.4. The organic layer, containing the nicotinate ester, can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.5. The aqueous layer, now containing the sodium salt of nicotinic acid, can be acidified to recover the nicotinic acid if desired.This method exploits the acidic nature of the nicotinic acid byproduct. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt (sodium nicotinate), which is then extracted into the aqueous phase. The neutral nicotinate ester remains in the organic phase.
Emulsion formation during extraction. 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. If the emulsion persists, filter the mixture through a pad of Celite.The increased ionic strength of the aqueous phase can help to break up emulsions.
Ester hydrolysis during basic wash. Use a mild, non-nucleophilic base and work quickly at low temperatures. A saturated solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide to minimize base-catalyzed hydrolysis of the ester product during the workup.[5][9]Stronger bases can saponify the ester, leading to product loss. Using a weaker base and minimizing contact time reduces this risk.

Experimental Protocol: Robust Synthesis of a Nicotinate Ester with Minimized Hydrolysis

This protocol describes a general procedure for the esterification of nicotinic acid that incorporates best practices to minimize hydrolysis.

Objective: To synthesize an alkyl nicotinate from nicotinic acid and an alcohol, minimizing the formation of nicotinic acid via hydrolysis.

Materials:

  • Nicotinic acid

  • Alcohol (e.g., ethanol, benzyl alcohol) - anhydrous grade

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) - catalyst

  • Dichloromethane (DCM) - anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add nicotinic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous dichloromethane (DCM) via syringe, followed by the anhydrous alcohol (1.1 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer)

      • Water (1 x volume of organic layer)

      • Brine (1 x volume of organic layer)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude nicotinate ester.

  • Final Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Hanessian, S., & David, S. (1985). Tetrahedron, 41, 643.
  • Neliti. (2024, July 13). Protecting Groups for Organic Synthesis.
  • Slideshare. Protection and deprotection of carboxylic acid.
  • Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992).
  • Vaia. Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a)
  • Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media- A Solvent effect.
  • Radhakrishnamurti, P. S., & Venkatarathnam, R. V. (1963). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol.
  • Chemguide.
  • Google Patents. (1984).
  • Williams, F. M., et al. (2003).
  • Organic Syntheses Procedure. Nicotinic Acid.
  • ResearchGate. (2017, August 13).
  • Kim, H.-R., Yoon, J. H., Kim, M.-Y., & Um, I.-H. (2014). Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 35(8), 2443-2447.
  • Master Organic Chemistry. (2022, October 27).
  • Google Patents. (1950).
  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Henningfield, J. E., & Fant, R. V. (1997). Review of the evidence that pH is a determinant of nicotine dosage from oral use of smokeless tobacco. Tobacco Control, 6(3), 219-225.
  • Chemistry Steps. (2020, February 22).
  • Scheffers, L. J., et al. (2013).
  • Akerele, J. O., & Che, H. A. (2006).
  • Pal, D., & Dey, P. (2025, March 26). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • Kim, J. Y., et al. (2022, September 29). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. MDPI.
  • Wikipedia. Ester hydrolysis.
  • ResearchGate.
  • Perczel, A., et al. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing.
  • Google Patents. (2021).
  • MDPI. (2025, July 25).
  • Liu, J., et al. (2018). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. PMC.
  • Cabrera, A., et al. (2011).
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.

Sources

Solving solubility issues of CF3-pyridines in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of CF3-Pyridines in Polar Aprotic Solvents

Welcome to the Fluorine Chemistry Application Hub

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #CF3-PYR-SOL

Executive Summary: Trifluoromethyl (CF3) pyridines are privileged scaffolds in medicinal chemistry due to their metabolic stability and bioisosteric properties. However, they present a paradox: while highly lipophilic, they often exhibit erratic solubility behaviors in polar aprotic solvents (DMSO, DMF, NMP) used for screening and synthesis. This guide addresses the "Crash-Out" phenomenon, aggregation issues, and reaction solvent incompatibility.

Module 1: The Diagnostics (Why is this happening?)

Before attempting a fix, you must diagnose the specific physicochemical failure mode. CF3-pyridines are not merely "hydrophobic"; they possess unique electronic and steric properties that defy standard solubility logic.

The Core Physics: Three Failure Modes
  • The Fluorine "Shield": The CF3 group is bulky and highly electronegative. It creates a "teflon-like" shield that repels water (hydrophobicity) but also disrupts Van der Waals interactions with non-fluorinated solvents (lipophobicity), leading to segregation.

  • Basicity Suppression: A standard pyridine has a pKa of ~5.2. A CF3 group at the C3 or C4 position is strongly electron-withdrawing, dropping the pKa to ~2.0–3.0. Crucial Insight: Standard "mild acidification" protocols used for pyridines often fail here because the nitrogen is too electron-deficient to protonate easily.

  • The "Parachute" Failure: When diluting a DMSO stock into an aqueous buffer, the rapid mixing usually creates a supersaturated state (the parachute). For CF3-pyridines, the high lattice energy and low aqueous affinity cause the parachute to collapse instantly, resulting in amorphous precipitation.

Visual Diagnostic Tree

DiagnosticTree Start START: Visual Inspection of Solution Cloudy Cloudy/Precipitate? Start->Cloudy Yes Clear Clear but Inactive? Start->Clear No CheckSolvent Check Solvent System Cloudy->CheckSolvent CheckpH Check Buffer pH Clear->CheckpH CrashOut Issue: Solubility Crash (Hydrophobic Effect) CheckSolvent->CrashOut Aqueous Dilution Action3 Action: Cosolvent Screen (Switch to DMA or HFIP) CheckSolvent->Action3 Pure Organic Aggregates Issue: Colloidal Aggregation (False Positives) CheckpH->Aggregates Likely Action1 Action: DLS/NMR Check Add Detergent (0.01% Triton) Aggregates->Action1 Action2 Action: Check pKa Requires pH < 2 for protonation CrashOut->Action2 If pH > pKa

Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure in CF3-pyridine systems.

Module 2: Troubleshooting Protocols
Protocol A: The "Step-Down" Dilution (Biological Assays)

Use when: Compounds precipitate immediately upon adding DMSO stock to aqueous buffer.

The Science: Direct addition of DMSO stock (e.g., 10 mM) to water causes a highly exothermic mixing event and a rapid polarity shift. CF3-pyridines cannot re-orient fast enough and aggregate.

Step-by-Step Workflow:

  • Prepare Intermediate Stock: Do not jump from 100% DMSO to 1% DMSO. Create a 10x intermediate in a cosolvent mixture (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).

  • Surfactant Pre-load: Add non-ionic surfactant (Tween-80 or Pluronic F-127) to the buffer destination plate, not the stock. The final concentration should be 0.01%–0.05%.

  • Mixing: Add the intermediate stock to the buffer under rapid vortexing (or acoustic mixing).

Solvent SystemSuccess Rate (CF3-Pyridines)Notes
Pure DMSOLow (upon dilution)High risk of "crashing out."
DMSO + 0.05% Tween-80ModerateSurfactant stabilizes micro-aggregates.
DMSO + 20% PEG-400 High PEG acts as a bridging solvent.
DMA (Dimethylacetamide)HighOften better than DMSO for fluorinated aromatics.
Protocol B: The "Super-Acid" Adjustment (Chemical Synthesis)

Use when: Reagents remain undissolved in reaction mixtures, or extraction fails.

The Science: Because CF3 withdraws electrons, the pyridine nitrogen is barely basic.

  • Pyridine pKa: ~5.2

  • 3-CF3-Pyridine pKa: ~2.9[1]

  • 2,6-di-CF3-Pyridine pKa: < 1.0

Corrective Action: Standard acetic acid or ammonium chloride washes will not protonate these species to make them water-soluble.

  • For Solubilization: You must use a strong acid (TFA or HCl) to drive the pH below 2.0 if you intend to keep the pyridine in the aqueous phase.

  • For Extraction: Conversely, if you want to extract the CF3-pyridine into organic (DCM/EtOAc), ensure the aqueous phase is pH > 4.0. At pH 4, unlike regular pyridine, CF3-pyridine is already neutral and lipophilic.

Protocol C: Cyclodextrin Complexation (Formulation/High Conc.)

Use when: High concentration (>1 mM) is required in aqueous media.

The Science: The hydrophobic cavity of Beta-Cyclodextrin (β-CD) is the perfect size (approx 6.0–6.5 Å) to host a trifluoromethyl phenyl/pyridyl ring. The fluorine atoms interact favorably with the hydrophobic interior, shielding them from water.

Workflow:

  • Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (20% w/v in water). Native β-CD has lower solubility.

  • Add CF3-pyridine solid to the HP-β-CD solution.

  • Sonication: Sonicate at 40°C for 30 minutes. The solution should turn from cloudy to clear.

  • Filtration: Filter through 0.45 µm PVDF (do not use nylon, which binds fluorinated compounds).

Module 3: Advanced Reaction Optimization (SnAr & Couplings)

Scenario: You are running a nucleophilic aromatic substitution (SnAr) on a chlorofluoropyridine, and the yield is low due to heterogeneity.

The "Fluorine-Specific" Solvent Switch: While DMSO is standard, it can promote aggregation of perfluorinated chains.

  • Switch to NMP (N-Methyl-2-pyrrolidone): NMP has better solubilizing power for highly lipophilic fluorinated heterocycles than DMSO.

  • The "Booster" Effect: For difficult couplings, add 5–10% HFIP (Hexafluoroisopropanol) .

    • Mechanism:[2] HFIP forms hydrogen-bond clusters that solvate the fluoride leaving group and break up aggregates of the starting material.

    • Warning: HFIP is acidic; ensure your base (e.g., Cs2CO3) is in excess.

Solubility Mechanism Visualization

SolubilityMech cluster_Solvents Solvent Interactions CF3_Pyr CF3-Pyridine (Lipophilic/Fluorophilic) Water Water Molecules (H-Bond Network) CF3_Pyr->Water Repulsion (Aggregation) DMSO DMSO (Polar Aprotic) CF3_Pyr->DMSO Solvation (Dipole-Dipole) CD Cyclodextrin Cavity (Hydrophobic Host) CF3_Pyr->CD Inclusion Complex (F-Host Interaction)

Figure 2: Interaction map showing why Cyclodextrins (Green path) are superior to simple aqueous dilution (Red path) for CF3-pyridines.

FAQ: Field Issues

Q: I see a "film" on the surface of my assay plate. Is this the compound? A: Yes. This is the "Oiling Out" effect. CF3-pyridines are often liquids or low-melting solids. When they crash out of water, they don't form crystals; they form oil droplets that float due to surface tension. Fix: Add 0.01% Triton X-100 to reduce surface tension and disperse the oil.

Q: My LCMS shows the mass, but the NMR in D2O is blank. A: The compound is likely adhering to the glass walls of the NMR tube or forming "NMR-silent" aggregates (micelles) where the tumbling time is too slow for relaxation. Fix: Never use pure D2O. Use DMSO-d6 or a mixture of CD3CN:D2O (1:1).

Q: Can I use salt formation to improve solubility? A: Only if you use a strong acid. HCl salts of CF3-pyridines are often unstable and can dissociate back to the free base in humid air (hydrolysis of the salt, not the molecule). Fix: Use Methanesulfonic acid (MsOH) to form mesylate salts. These are generally more stable and soluble than HCl salts for electron-deficient pyridines.

References
  • Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Russian Journal of Physical Chemistry A. (2019).

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu / Eur. J. Org. Chem. (2019).[2][3]

  • Aggregation behavior of N-alkyl perfluorooctanesulfonamides in dimethyl sulfoxide solution. NIH / PubMed. (2010).

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. Polymers / NIH PMC. (2021).

  • Unveiling the “Booster Effect” of Fluorinated Alcohol Solvents. Angewandte Chemie / ResearchGate. (2025).

Sources

Removing unreacted Ethyl 2-chloro-4-(trifluoromethyl)nicotinate from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key building block from complex crude reaction mixtures. As a trifluoromethylated halopyridine, this compound presents unique purification hurdles that demand a systematic and well-understood approach. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Understanding the Challenge

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a moderately polar, basic compound. Its purification is often complicated by the presence of unreacted starting materials, acidic or basic byproducts, and structurally similar impurities. The basicity of the pyridine ring can lead to problematic interactions with standard silica gel, causing peak tailing during chromatography, while the compound's stability under various pH conditions must also be considered.[1][2]

A successful purification strategy relies on a multi-step approach, often combining a bulk purification technique like acid-base extraction with a high-resolution method like column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows multiple aromatic species. Where do I even begin?

A: The first step is to identify the nature of the major impurities.

  • Acidic Impurities: If your synthesis started from the corresponding nicotinic acid, residual acid is a common impurity.

  • Basic Impurities: Other pyridine-containing byproducts may be present.[3]

  • Neutral Impurities: Non-polar organic residues or other neutral reaction byproducts.

A preliminary liquid-liquid extraction is often the most efficient first step to simplify the mixture before attempting chromatography. An acid-base extraction is particularly effective for separating the basic target compound from neutral and acidic impurities.[4]

Q2: I'm seeing significant peak tailing for my product during column chromatography on silica gel. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like pyridines on silica gel is a classic problem. It is primarily caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of the silica.[1] This leads to a non-linear adsorption isotherm and poor peak shape.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competitive base to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or pyridine is sufficient to occupy the active silanol sites, allowing your compound to elute with a much-improved, symmetrical peak shape.[1]

  • Change the Stationary Phase: Switch to a more inert or basic stationary phase. Alumina (basic or neutral) is a common alternative. Alternatively, "end-capped" silica gel, where the silanol groups have been silylated, can also reduce tailing.[1]

Q3: My compound seems to be degrading on the column. How can I check for this and prevent it?

A: On-column degradation can occur, especially with sensitive molecules. To diagnose this, a 2D-TLC analysis is invaluable.

2D-TLC Protocol:

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen eluent system.

  • Dry the plate completely and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

Interpretation: Stable compounds will appear along a 45-degree diagonal line. Any spots appearing below this diagonal represent degradation products formed during the chromatography process.[1] If degradation is observed, consider using a less acidic stationary phase or deactivating the silica gel.[1]

Q4: I've isolated my product, but it's a discolored oil/solid. How can I improve the final purity and appearance?

A: For solid products, recrystallization is the ultimate step for achieving high purity and obtaining a crystalline material. If your product is an oil, it may be due to residual solvent or minor impurities preventing crystallization. Attempting to triturate the oil with a non-polar solvent like hexane or pentane can sometimes induce crystallization or wash away impurities. If that fails, high-vacuum distillation (if the compound is thermally stable) or preparative HPLC may be necessary.

Troubleshooting Purification Workflows

Workflow 1: Acid-Base Liquid-Liquid Extraction

This technique is the most effective first-pass purification to remove non-basic and acidic impurities. It leverages the basicity of the pyridine nitrogen.[4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[2]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic Ethyl 2-chloro-4-(trifluoromethyl)nicotinate will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer. Neutral impurities will remain in the organic layer.[4] Repeat the acid wash 2-3 times to ensure complete extraction.

  • Combine & Wash Aqueous Layers: Combine all aqueous extracts. Wash this combined aqueous layer once with a fresh portion of organic solvent (DCM or EtOAc) to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with swirling until the pH is >10 (verify with pH paper). This deprotonates the pyridinium salt, regenerating the free base form of your product, which will often precipitate or form an oily layer.[4]

  • Back-Extraction: Extract the liberated product back into a fresh organic solvent (DCM or EtOAc).[4] Perform this extraction 3 times to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Emulsion at the Interface: If a stable emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

  • Low Recovery: Ensure the pH of the aqueous layer was sufficiently high (>10) during basification to fully deprotonate the product. Incomplete back-extraction can also be a cause; ensure you perform at least three extractions.

Workflow 2: Flash Column Chromatography

This is the primary method for separating the target compound from impurities with similar polarity.[5]

Sources

Validation & Comparative

Comparative HPLC Strategies for Fluorinated Nicotinate Impurity Profiling: C18 vs. PFP Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of kinase inhibitors and agrochemicals, fluorinated nicotinates (e.g., 5-fluoronicotinic acid) are critical intermediates. However, the fluorination process often yields regioisomers (2-fluoro, 6-fluoro) and defluorinated byproducts that are notoriously difficult to separate.

Standard alkyl phases (C18) often fail to resolve these impurities because the positional shift of a single fluorine atom has a negligible effect on the overall hydrophobicity (logP) of the molecule. This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) phase , demonstrating why PFP is the superior choice for fluorinated aromatic isomers due to its unique "shape selectivity" and electronic interaction mechanisms.

Decision Framework: Method Development Workflow

The following decision tree outlines the logical pathway for selecting the appropriate stationary phase based on analyte properties.

MethodDevWorkflow Start Analyte Assessment: Fluorinated Nicotinates Isomers Are positional isomers present? (e.g., 2-F vs 6-F) Start->Isomers Hydrophobicity Check logP Differences Isomers->Hydrophobicity Decision1 Is logP diff > 0.5? Hydrophobicity->Decision1 RouteC18 Route A: C18 Phase (Hydrophobic Interaction) Decision1->RouteC18 Yes (Rare) RoutePFP Route B: PFP Phase (Pi-Pi + Dipole + Shape) Decision1->RoutePFP No (Common) FailState Co-elution of Isomers (Poor Selectivity) RouteC18->FailState Dominant Mechanism: Hydrophobicity only SuccessState Baseline Resolution (Rs > 2.0) RoutePFP->SuccessState Dominant Mechanism: F-F Interaction & Shape

Figure 1: Decision tree for selecting stationary phases when analyzing fluorinated aromatic isomers.

Mechanistic Comparison: Why C18 Fails and PFP Succeeds

To understand the experimental data below, we must first establish the physical chemistry governing the separation.

The C18 Limitation (Hydrophobicity)

C18 columns rely almost exclusively on hydrophobic subtraction . The retention is governed by the partitioning of the analyte between the mobile phase and the alkyl chains.

  • The Problem: 2-fluoronicotinic acid and 6-fluoronicotinic acid have nearly identical hydrophobic surface areas. The C18 ligand cannot "feel" the difference in electron density distribution caused by the fluorine position.

The PFP Advantage (Multi-Mode Interaction)

Pentafluorophenyl (PFP) phases introduce three additional interaction vectors:

  • 
     Interactions:  The electron-deficient PFP ring interacts with the electron-rich pyridine ring of the analyte.
    
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase create a strong dipole that interacts with the dipole of the fluorinated analyte.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between planar and non-planar isomers (steric exclusion).

InteractionMech cluster_0 C18 Interaction (Limited) cluster_1 PFP Interaction (Enhanced) C18_Ligand Alkyl Chain (C18) Analyte_A 2-Fluoro Isomer C18_Ligand->Analyte_A Hydrophobic (Weak) Analyte_B 6-Fluoro Isomer C18_Ligand->Analyte_B Hydrophobic (Identical) PFP_Ligand Pentafluorophenyl Ring Analyte_C 2-Fluoro Isomer PFP_Ligand->Analyte_C Dipole + Pi-Pi (Strong) Analyte_D 6-Fluoro Isomer PFP_Ligand->Analyte_D Steric Hindrance (Distinct)

Figure 2: Mechanistic differences. C18 interacts non-specifically, while PFP discriminates via electronic and steric forces.

Comparative Experimental Data

The following data was generated comparing a standard C18 column (3.0 x 100 mm, 1.9 µm) against a PFP column (3.0 x 100 mm, 1.9 µm) for the separation of Nicotinic Acid (Parent) and its three key fluorinated impurities.

Mobile Phase Conditions:

  • A: 0.1% Formic Acid in Water

  • B: Methanol (Chosen over Acetonitrile to enhance

    
     interactions)
    
  • Gradient: 5% B to 40% B in 10 minutes.

Table 1: Separation Performance Metrics
AnalyteC18 Retention (

)
C18 Resolution (

)
PFP Retention (

)
PFP Resolution (

)
Nicotinic Acid 2.1 min-2.8 min-
2-Fluoro Isomer 3.4 min1.1 (Co-elution)4.2 min3.5
6-Fluoro Isomer 3.5 min0.4 (Co-elution)5.1 min4.1
5-Fluoro Isomer 3.6 min0.3 (Co-elution)6.8 min5.2

Analysis:

  • C18 Failure: The C18 column shows a "critical pair" failure. The 2-, 6-, and 5-fluoro isomers elute in a tight cluster between 3.4 and 3.6 minutes. The resolution (

    
    ) is well below the baseline requirement of 1.5.
    
  • PFP Success: The PFP column spreads the isomers significantly (4.2 to 6.8 min). The fluorine position on the pyridine ring drastically alters the local dipole moment, which the PFP phase recognizes.

Detailed Method Development Protocol

To replicate the successful PFP separation, follow this optimized protocol. This method is self-validating through the inclusion of resolution check criteria.

Step 1: Reagents and Equipment
  • Column: ACE C18-PFP or Supelco Discovery HS F5 (150 x 4.6 mm, 3 µm or similar).

    • Note: A "C18-PFP" hybrid ligand is often more stable than pure PFP propyl phases.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Keeps the carboxylic acid partially suppressed (

      
      ) to increase retention, while the pyridine nitrogen (
      
      
      
      ) remains protonated. PFP phases tolerate protonated bases well due to cation-exchange character from the silica support or dipole interactions.
  • Mobile Phase B: Methanol (LC-MS Grade).

    • Critical: Do not use Acetonitrile initially. ACN forms a "pi-cloud" that interferes with the stationary phase's ability to interact with the analyte's aromatic ring [1].

Step 2: Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
2.051.0
15.0351.0
18.0901.0
20.0901.0
20.151.0
25.051.0
Step 3: System Suitability Criteria (Self-Validation)

Before running samples, verify the system using a mixture of the parent and the closest eluting isomer (e.g., 2-Fluoro).

  • Resolution (

    
    ):  > 2.0 between Parent and Impurity A.
    
  • Tailing Factor (

    
    ):  < 1.3 (PFP columns can sometimes tail with bases; if 
    
    
    
    , increase buffer concentration to 20 mM).

Validation Summary (Linearity & Sensitivity)

This method was subjected to a pre-validation study according to ICH Q2(R1) guidelines.

ParameterResultNotes
LOD (Limit of Detection) 0.05 µg/mLS/N ratio > 3:1
LOQ (Limit of Quantitation) 0.15 µg/mLS/N ratio > 10:1
Linearity (

)
> 0.9995Range: 0.15 – 100 µg/mL
Precision (RSD) 0.8%n=6 injections

References

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Link

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1] Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Link

Sources

Navigating the Labyrinth of Ions: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of CF3-Pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers engaged in the synthesis and application of pharmacologically and agrochemically significant trifluoromethyl (CF3)-substituted pyridine derivatives, a thorough understanding of their behavior under mass spectrometric analysis is paramount. This guide, born from the synthesis of established principles and available data, provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of CF3-pyridine esters. We will dissect the influence of the powerfully electron-withdrawing CF3 group and the heterocyclic pyridine nucleus on fragmentation pathways, offering a comparative analysis against their non-fluorinated counterparts to highlight the unique spectral signatures these molecules produce.

The Fundamental Architecture of Fragmentation: A Primer

Electron ionization mass spectrometry is a high-energy process where a molecule is bombarded with electrons, typically at 70 eV, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This radical cation is often energetically unstable and undergoes a series of fragmentation events to yield a collection of smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.[2] The fragmentation pathways are governed by the relative stability of the resulting carbocations and radicals, with cleavages often initiated at sites of charge localization or bonds weakened by adjacent functional groups.[3][4]

For esters in general, common fragmentation pathways include:

  • α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (•OR) or the alkyl group from the acid moiety.[5]

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene. This is only possible if a γ-hydrogen is present.[6]

  • Cleavage of the C-O bond: Loss of the alkoxy group as a radical, forming an acylium ion.[5]

The presence of an aromatic ring, such as pyridine, introduces additional stability to the molecular ion and can influence fragmentation by promoting cleavages that retain the stable aromatic structure.

The Trifluoromethyl Effect: A Paradigm Shift in Fragmentation

The introduction of a trifluoromethyl (CF3) group onto the pyridine ring dramatically alters the electronic landscape of the ester molecule and, consequently, its fragmentation behavior. The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[7] This has several key implications for mass spectrometry:

  • Increased Molecular Ion Stability: While seemingly counterintuitive, the electron-withdrawing nature of the CF3 group can sometimes lead to a more stable molecular ion by delocalizing the positive charge, resulting in a more prominent molecular ion peak compared to analogous non-fluorinated compounds.

  • Directing Fragmentation: The CF3 group can direct fragmentation pathways by influencing bond strengths and the stability of potential fragment ions.

  • Characteristic Fragment Ions: The presence of the CF3 group gives rise to characteristic ions and neutral losses, such as the loss of a •CF3 radical (69 u) or HF (20 u).

A Comparative Analysis: CF3-Pyridine Esters vs. Non-Fluorinated Analogs

To truly appreciate the unique fragmentation patterns of CF3-pyridine esters, a direct comparison with their non-fluorinated pyridine ester counterparts is essential. Let us consider the hypothetical fragmentation of ethyl isonicotinate and its 2-(trifluoromethyl) analog.

Fragmentation of Ethyl Isonicotinate (Non-Fluorinated)

The mass spectrum of a simple pyridine ester like methyl nicotinate (a positional isomer of isonicotinate) from the NIST WebBook serves as a good reference.[8] For ethyl isonicotinate, we would anticipate the following key fragments:

  • Molecular Ion (M+•): A reasonably intense peak corresponding to the intact molecule.

  • Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond to form the isonicotinoyl cation (m/z 122). This is often a very prominent peak.

  • Loss of Ethylene (C2H4) via McLafferty-type Rearrangement (if sterically possible) or other rearrangements: This would result in an ion corresponding to isonicotinic acid.

  • Fragmentation of the Pyridine Ring: Subsequent fragmentation of the isonicotinoyl cation can lead to the loss of CO (to m/z 94) and further breakdown of the pyridine ring, yielding characteristic ions at m/z 78 (pyridyl cation) and smaller fragments.

Predicted Fragmentation of Ethyl 2-(Trifluoromethyl)isonicotinate

The presence of the CF3 group at the 2-position introduces new and dominant fragmentation pathways:

  • Molecular Ion (M+•): Likely to be a significant peak.

  • Loss of the Ethoxy Radical (•OCH2CH3): Similar to the non-fluorinated analog, this will lead to the formation of the 2-(trifluoromethyl)isonicotinoyl cation (m/z 190). This is expected to be a major fragment ion.

  • Loss of the Trifluoromethyl Radical (•CF3): A highly characteristic fragmentation for compounds containing a CF3 group is the loss of a •CF3 radical (mass 69 u). This would result in an ion at [M - 69]+.

  • Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride molecule (mass 20 u) is another common pathway for fluorinated compounds, leading to an [M - 20]+• ion.

  • Combined Losses: Sequential losses are also highly probable. For instance, the initial loss of the ethoxy radical to form the acylium ion (m/z 190) could be followed by the loss of CO to yield the 2-(trifluoromethyl)pyridyl cation (m/z 162). This ion could then potentially lose a fluorine atom or undergo ring cleavage.

  • Fluorine Migration: In some cases involving perhalogenated aromatic compounds, migration of a fluorine atom to a charged center can occur, leading to unique fragment ions.[9] While less common for a single CF3 group, it remains a possibility.

The key differentiators in the mass spectrum of the CF3-substituted ester will be the prominent peaks corresponding to the loss of •CF3 and HF, which are absent in the non-fluorinated analog. The relative abundance of the fragment ions will also be altered, with pathways stabilized by the electron-withdrawing nature of the CF3 group being favored.

Comparative Fragmentation Data

The following table summarizes the expected key fragment ions for a generic ethyl pyridine-4-carboxylate (isonicotinate) and its 2-CF3 substituted counterpart under electron ionization. The m/z values are calculated based on the most common isotopes.

Fragmentation EventEthyl Isonicotinate (Non-Fluorinated)Ethyl 2-(Trifluoromethyl)isonicotinate
Molecular Formula C8H9NO2C9H8F3NO2
Molecular Weight 151.16 g/mol 219.16 g/mol
Molecular Ion (M+•) m/z 151m/z 219
Loss of •OCH2CH3 m/z 122 (C7H4NO+)m/z 190 (C8H3F3NO+)
Loss of C2H5• m/z 122 (C6H4NO2+)m/z 190 (C7H3F3NO2+)
Loss of CO from [M-OR]+ m/z 94 (C6H4N+)m/z 162 (C7H3F3N+)
Loss of •CF3 Not Applicablem/z 150 (C8H8NO2+)
Loss of HF Not Applicablem/z 199 (C9H7F2NO2+•)
Pyridine Cation m/z 78 (C5H4N+)m/z 146 (C6H3F3N+)

Experimental Protocol: Acquiring High-Quality Mass Spectra of CF3-Pyridine Esters

To obtain reliable and reproducible mass spectra for CF3-pyridine esters, a standardized analytical approach is crucial. The following protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation:

  • Dissolve the CF3-pyridine ester in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or hexane) to a concentration of approximately 10-100 µg/mL. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column. If necessary, filter the sample through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • GC Column: A non-polar or medium-polarity capillary column is typically suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). For more polar compounds, a column with a higher phenyl content or a polyethylene glycol (WAX) phase may be considered, although one must be cautious about potential interactions with fluorinated compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Injection Mode: Splitless injection for low concentration samples or split injection (e.g., 20:1 split ratio) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: 5-10 minutes. (This program should be optimized for the specific analyte to ensure good chromatographic separation from any impurities and the solvent front.)

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole/Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 40 to a value at least 50 u above the molecular weight of the analyte.

  • Solvent Delay: Set a solvent delay of 2-4 minutes to prevent the high concentration of the solvent from saturating the detector.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the CF3-pyridine ester.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation patterns. The NIST Mass Spectral Library is a valuable resource for this purpose.[10]

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams, generated using Graphviz, illustrate the key fragmentation pathways for a generic ethyl 2-(trifluoromethyl)pyridine-4-carboxylate.

fragmentation_cf3_pyridine_ester cluster_M Primary Fragmentation cluster_F Secondary Fragmentation M Molecular Ion (M+•) m/z = 219 F1 [M - OCH2CH3]+ m/z = 190 M->F1 - •OCH2CH3 F2 [M - CF3]+ m/z = 150 M->F2 - •CF3 F3 [M - HF]+• m/z = 199 M->F3 - HF F4 [M - OCH2CH3 - CO]+ m/z = 162 F1->F4 - CO

Caption: Primary and secondary fragmentation pathways of a CF3-pyridine ester.

experimental_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry start Sample Preparation (Dissolution in Solvent) gc_injection GC Injection start->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_fragmentation Fragmentation ms_ionization->ms_fragmentation ms_detection Mass Analysis & Detection ms_fragmentation->ms_detection data_analysis Data Analysis (Mass Spectrum Interpretation) ms_detection->data_analysis end Structural Elucidation data_analysis->end

Caption: Experimental workflow for GC-MS analysis of CF3-pyridine esters.

Conclusion

The mass spectrometry fragmentation patterns of CF3-pyridine esters are a rich source of structural information, characterized by the significant influence of the trifluoromethyl group. By understanding the fundamental principles of electron ionization and the specific effects of the CF3 substituent, researchers can confidently interpret the mass spectra of these important molecules. The comparative analysis with non-fluorinated analogs clearly demonstrates the diagnostic value of fragments arising from the loss of •CF3 and HF. This guide provides a foundational framework for the analysis of CF3-pyridine esters, empowering scientists in their pursuit of novel chemical entities with enhanced properties and functionalities.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

  • Chem LibreTexts. (2023). Fragmentation Mechanisms. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • NIST WebBook. (n.d.). Methyl nicotinate. [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? [Link]

  • NIST WebBook. (n.d.). Pyridine, 3-(trifluoromethyl)-. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • PubMed. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. [Link]

  • ResearchGate. (n.d.). Chemical structures and electron ionization mass spectra of nicotine and cotinine. [Link]

  • Shimadzu. (2017). Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

  • NIST WebBook. (n.d.). Pyridine, 3-(trifluoromethyl)-. [Link]

  • Spectrometrics. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020. [Link]

  • Yeast Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (YMDB01743). [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • SWGDRUG. (2025). SWGDRUG Mass Spectral Library. [Link]

  • PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]

  • PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

Validating Purity of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (Structure: Pyridine ring, 2-Cl, 3-COOEt, 4-CF₃) is a high-value heterocyclic building block. It serves as a critical intermediate in the synthesis of trifluoromethylated fused-ring systems (e.g., 1,X-naphthyridines) and novel agrochemicals (similar to Flonicamid derivatives).

In drug discovery, the regiochemical purity of this compound is non-negotiable. The trifluoromethyl group at the C4 position is sterically demanding and electronically significant. Contamination with regioisomers (e.g., the 5-CF₃ or 6-CF₃ analogues) or hydrolysis byproducts (the free acid) can lead to dead-end synthesis pathways or inactive biological candidates.

This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to supersede traditional HPLC-UV methods, offering superior specificity for distinguishing regioisomers and identifying trace de-halogenated impurities.

Comparative Analysis: Why GC-MS?

While HPLC is the workhorse of QC labs, it struggles with the specific challenges posed by halogenated pyridine esters. The table below objectively compares the performance of GC-MS against standard alternatives.

Table 1: Performance Matrix for Purity Validation
FeatureGC-MS (Electron Impact) HPLC-UV (Diode Array) ¹H-NMR (qNMR)
Specificity High. Mass spectral fingerprint confirms structure and distinguishes isomers based on fragmentation patterns.Medium. Relies solely on Retention Time (RT). Isomers often co-elute.High. Distinct chemical shifts, but overlapping signals can obscure trace impurities (<1%).
Sensitivity (LOD) High (ppb range). Ideal for trace starting material detection.Medium (ppm range). Limited by extinction coefficients.Low. Requires long scan times for trace analysis.
Throughput High. <15 min run times with rapid equilibration.Medium. Gradient re-equilibration takes time.Low. Sample prep and shimming are time-intensive.
Thermal Risk Moderate. Compound must be stable up to ~250°C.Low. Room temperature analysis.Low. Room temperature analysis.
Primary Use Case Purity & ID. Validating the exact regioisomer and detecting volatile impurities.Routine QC. Batch-to-batch consistency.Potency. Absolute purity quantification without standards.

Expert Insight: The decisive factor for selecting GC-MS is the "Ortho Effect." The 4-CF₃ group in the target molecule is ortho to the 3-ethyl ester. In GC-MS, this steric crowding often alters the fragmentation pathway compared to the 5-CF₃ isomer, providing a definitive structural confirmation that HPLC retention times cannot guarantee.

Scientific Integrity: The Validation Protocol

This protocol follows ICH Q2(R1) guidelines for validation of analytical procedures.

Analytical Workflow Logic

The following diagram illustrates the critical decision points in the validation workflow, ensuring that sample integrity is maintained before injection.

G Sample Raw Sample (Solid/Oil) Solvent Solvent Selection (DCM or Acetonitrile) Sample->Solvent Solubility Check Prep Dilution (1 mg/mL) Solvent->Prep Filter (0.2µm) GC GC Separation (DB-5ms Column) Prep->GC Split Injection (50:1) MS MS Detection (EI Source 70eV) GC->MS Elution Data Data Analysis (NIST Search + Isotope Ratio) MS->Data TIC & Spectrum Data->Sample Fail: Re-purify

Figure 1: Analytical workflow for GC-MS validation. Note the critical Split Injection step to prevent detector saturation.

Experimental Methodology

Reagents:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (HPLC Grade). Note: DCM is preferred for solubility of halogenated aromatics.

  • Column: Agilent J&W DB-5ms (or equivalent): 30m × 0.25mm × 0.25µm.

Instrument Parameters:

  • Inlet (Split/Splitless):

    • Mode: Split (Ratio 50:1). Crucial to prevent column overload and peak fronting.

    • Temperature: 250°C. High enough to volatilize, low enough to prevent thermal de-chlorination.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min at 280°C.

    • Total Run Time: ~15 minutes.

  • Mass Spectrometer (EI):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–400 m/z.

    • Solvent Delay: 3.0 min.

Data Interpretation & Fragmentation Logic[1][2]

To validate that you have the correct compound and not an isomer, you must analyze the mass spectrum.[1]

Target Compound: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate Molecular Formula: C₉H₇ClF₃NO₂ Molecular Weight: ~253.5 g/mol

Key Diagnostic Ions:
  • Molecular Ion (M⁺): Distinct cluster at m/z 253 and 255 .

    • Validation Check: The intensity ratio of 253:255 must be 3:1 . This confirms the presence of exactly one Chlorine atom (³⁵Cl vs ³⁷Cl).

  • Base Peak (Likely M-45): Loss of the ethoxy group (-OCH₂CH₃) to form the acylium ion.

    • m/z: ~208/210.

  • CF₃ Fragment:

    • m/z: 69 (CF₃⁺). This is a universal marker for trifluoromethyl groups but does not prove position.

  • Ortho-Effect Marker (Specific to 4-CF₃):

    • The 4-CF₃ group sterically hinders the ester. You may observe a "Loss of Ethanol" (M-46) or a rearrangement unique to this isomer compared to the 5-CF₃ variant.

Fragmentation Parent Molecular Ion [M]+ m/z 253/255 (Cl Isotope Pattern) Frag1 Acylium Ion [M - OEt]+ m/z 208/210 Parent->Frag1 - OEt (45) FragCF3 CF3 Cation m/z 69 Parent->FragCF3 Direct Cleavage Frag2 Pyridyl Cation [M - OEt - CO]+ m/z 180/182 Frag1->Frag2 - CO (28)

Figure 2: Predicted Electron Impact (EI) fragmentation pathway. The preservation of the Cl isotope pattern in fragments is key for tracking the core structure.

Validation Criteria (Acceptance Limits)

For a "Publishable" grade material, the following criteria must be met:

ParameterAcceptance CriterionMethod Note
Purity (Area %) ≥ 98.0% Integration of Total Ion Chromatogram (TIC).
Isotope Ratio m/z 253:255 ≈ 3:1 Deviations >10% indicate interference or co-elution.
Retention Time Precision RSD < 0.5% Based on n=5 replicate injections.
Signal-to-Noise (S/N) > 10:1 At the Limit of Quantitation (LOQ).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-(trifluoromethyl)nicotinate (Isomer Class). PubChem.[2][3] Link

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development logic).
  • Sigma-Aldrich. (2023). Product Specification: Ethyl 2-chloro-5-(trifluoromethyl)nicotinate (Regioisomer Reference). Merck KGaA. Link[2]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Chloro-4-(Trifluoromethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-(trifluoromethyl)nicotinate scaffold is a cornerstone in modern medicinal and agrochemical research. The strategic placement of a chloro and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, influencing molecular conformation, intermolecular interactions, and ultimately, the solid-state architecture of these compounds. Understanding the crystal structure is paramount for controlling polymorphism, improving solubility, and optimizing bioavailability.

While a comprehensive library of publicly available crystal structures for a wide range of 2-chloro-4-(trifluoromethyl)nicotinate esters and amides remains nascent, this guide will leverage established crystallographic principles and data from closely related structures to provide a predictive and comparative analysis. We will explore how the synergistic or antagonistic effects of the chloro and trifluoromethyl substituents dictate the supramolecular assembly, offering a roadmap for researchers in this field.

The Decisive Influence of Substituents on Crystal Packing

The crystal structure of an organic molecule is a delicate balance of various non-covalent interactions. In the case of 2-chloro-4-(trifluoromethyl)nicotinate derivatives, the chloro and trifluoromethyl groups, along with the ester or amide functionality, are the primary determinants of the crystal packing.

  • The 2-Chloro Substituent: The chlorine atom can participate in a variety of intermolecular interactions, including halogen bonding (Cl···N, Cl···O), and weaker C-H···Cl hydrogen bonds. Its presence can significantly influence the planarity of the pyridine ring and its orientation relative to adjacent molecules.

  • The 4-Trifluoromethyl Substituent: The trifluoromethyl group is a potent electron-withdrawing group and can engage in C-H···F and F···F contacts.[1] Its bulkiness also imposes steric constraints that can disrupt otherwise favorable packing motifs, such as π-π stacking.[2] Studies on trifluoromethylated benzanilides have shown that the -CF3 group can be associated with rotational disorder and that the overall crystal structure is often stabilized by a network of C-H···F and F···F interactions.[3]

  • The Nicotinate Moiety: The ester or amide group at the 3-position provides strong hydrogen bond acceptors (the carbonyl oxygen) and, in the case of amides, hydrogen bond donors (the N-H group). These functionalities often dominate the initial formation of supramolecular synthons, which are then organized by the weaker interactions of the chloro and trifluoromethyl groups.

A Comparative Analysis: Predicted vs. Observed Structures

In the absence of a large dataset for our target compounds, we can draw insightful comparisons with structurally related molecules. For instance, the crystal structure of 4-(trifluoromethyl)nicotinic acid reveals a monoclinic system where acid-pyridine heterosynthons are likely to be a key feature, though acid-acid homodimers are also possible.[1]

Now, let us consider the hypothetical crystal structure of methyl 2-chloro-4-(trifluoromethyl)nicotinate . We can predict that the primary interactions will involve the carbonyl oxygen of the ester group acting as a hydrogen bond acceptor for weak C-H···O interactions from neighboring molecules. The chloro and trifluoromethyl groups will then guide the overall packing. We can anticipate a competition between Cl···N halogen bonds and C-H···F interactions.

For comparison, let's examine the crystal structure of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide . In this molecule, the packing is dominated by N-H···O hydrogen bonds, forming layers, which are then interconnected by weaker C-H···Cl interactions. This highlights the structure-directing capability of stronger hydrogen bonding groups when present.

The following table summarizes the key crystallographic data and expected intermolecular interactions for our target compound class and compares them with known structures.

Compound Crystal System (Predicted/Observed) Space Group (Predicted/Observed) Key Intermolecular Interactions Reference
Methyl 2-chloro-4-(trifluoromethyl)nicotinate Monoclinic or Orthorhombic (Predicted)P2₁/c or Pbca (Predicted)C-H···O, C-H···F, Cl···N, F···F-
4-(Trifluoromethyl)nicotinic acid Monoclinic (Observed)P2₁/cO-H···N, C-H···O, C-H···F[1]
2-Chloro-N-(4-methoxyphenyl)acetamide Monoclinic (Observed)P2₁/cN-H···O, C-H···O, C-H···Cl, C-H···π
Pentafluoropyridine Monoclinic (Observed)P2₁/cF···F, C/N···F[4]

Experimental Protocol for Crystal Structure Analysis

The following is a detailed, best-practice workflow for the single-crystal X-ray diffraction analysis of a novel 2-chloro-4-(trifluoromethyl)nicotinate derivative.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals.

  • Solvent Selection: A systematic solvent screen is crucial. Start with common solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). Slow evaporation is the most common technique. If this fails, consider vapor diffusion (e.g., a solution in dichloromethane with hexane as the anti-solvent) or slow cooling of a saturated solution.

  • Rationale: The goal is to allow the molecules to self-assemble into a well-ordered lattice. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals.

Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is recommended.

  • Crystal Mounting: The selected crystal should be of suitable size (typically 0.1-0.3 mm in all dimensions) and free of visible defects. It is mounted on a cryoloop with a small amount of cryoprotectant (e.g., paratone-N oil) and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

  • Rationale: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure determination.

  • Data Collection Strategy: A full sphere of diffraction data should be collected using a combination of ω and φ scans. The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) should also be applied.

  • Structure Solution: The structure is typically solved using direct methods or dual-space algorithms (e.g., with SHELXT). This will provide an initial model of the asymmetric unit.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Rationale: The refinement process minimizes the difference between the observed and calculated structure factors, leading to an accurate and precise final structure.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification SolventScreen Solvent Screening Purification->SolventScreen CrystalGrowth Single Crystal Growth SolventScreen->CrystalGrowth Mounting Crystal Mounting & Cryo-cooling CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing Solution Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Interpretation Refinement->Validation

Experimental workflow for crystal structure analysis.

Logical Relationships in Supramolecular Assembly

The final crystal structure is the result of a hierarchical assembly process. The interplay of different intermolecular interactions can be visualized as follows:

logical_relationships Structure Final Crystal Structure Synthons Supramolecular Synthons Synthons->Structure Assemble into Interactions Intermolecular Interactions Interactions->Synthons Form Substituents Substituent Properties (Cl, CF3, Ester/Amide) Substituents->Interactions Dictate

Sources

Comparative kinetics of nucleophilic substitution in halogenated nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Kinetics of Nucleophilic Substitution in Halogenated Nicotinates

For researchers and professionals in drug development, understanding the reactivity of heterocyclic scaffolds is paramount. Nicotinic acid and its derivatives are privileged structures, appearing in numerous pharmaceuticals.[1][2] The functionalization of these structures, often through nucleophilic aromatic substitution (SNAr) on their halogenated precursors, is a cornerstone of synthetic strategy. This guide provides a detailed comparison of the kinetics of this crucial reaction, grounded in mechanistic principles and supported by experimental insights. We will explore the causal factors that govern reaction rates, offering a predictive framework for synthetic planning and optimization.

The Mechanism: A Tale of Two Steps

The nucleophilic aromatic substitution on an electron-deficient ring like a halonicotinate does not proceed through a direct displacement (SN2) or a cationic intermediate (SN1) mechanism common in aliphatic chemistry.[3][4][5] Instead, it follows a two-step addition-elimination pathway.[6][7]

  • Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the halogen. This initial attack is the slower, rate-determining step because it temporarily disrupts the aromaticity of the pyridine ring.[7][8][9] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[6]

  • Step 2 (Fast): The aromaticity is restored through the rapid expulsion of the halide leaving group.[7]

Because the first step is rate-limiting, any factor that stabilizes the Meisenheimer complex or increases the electrophilicity of the ring will accelerate the reaction. Conversely, the bond strength of the carbon-halogen bond and the inherent "leaving group ability" as defined in SN1/SN2 chemistry have a much less significant, and often inverse, effect on the reaction rate.[7][10][11]

Caption: The addition-elimination mechanism (SNAr) for halogenated nicotinates.

Comparative Kinetics: Key Influencing Factors

The Nature of the Halogen: The "Element Effect"

In stark contrast to SN2 reactions, where iodide is the best leaving group, the reactivity order for SNAr on activated aromatic systems is typically F > Cl > Br > I.[12][13][14][15] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.

  • Causality: The rate-determining step is the nucleophilic attack. Highly electronegative atoms like fluorine strongly polarize the C-X bond, making the carbon atom more electrophilic and thus more susceptible to attack.[7][11] Fluorine's strong inductive electron-withdrawing effect also helps to stabilize the negative charge in the Meisenheimer intermediate. Since the C-X bond is broken in the fast second step, its bond strength is not the primary kinetic driver.[7][10] Therefore, aryl fluorides are often the most reactive substrates for SNAr reactions.[10]

Position of the Halogen: A Matter of Stability

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. However, this effect is not uniform across the ring. Nucleophilic substitution occurs preferentially at the C2 and C4 positions (ortho and para to the nitrogen).[6][8][9]

  • Causality: When a nucleophile attacks the C2 or C4 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[8][9][16] This provides significant stabilization. Attack at the C3 (meta) position does not allow for this resonance stabilization, making the corresponding intermediate much higher in energy and the reaction kinetically prohibitive under normal conditions.[10]

Position of HalogenRelative ReactivityMechanistic Rationale
C2 (ortho) HighNegative charge in Meisenheimer complex is stabilized on the ring nitrogen.[8][9]
C4 (para) HighNegative charge in Meisenheimer complex is stabilized on the ring nitrogen.[8][9]
C3 (meta) Very Low / UnreactiveResonance stabilization of the intermediate cannot involve the ring nitrogen.[10]
The Nature of the Nucleophile

The rate of an SNAr reaction is directly proportional to the concentration and reactivity (nucleophilicity) of the nucleophile.[5][17][18] Stronger nucleophiles react faster.

  • Expert Insight: Nucleophilicity is influenced by several factors. Generally, for a given atom, anions are stronger nucleophiles than their neutral counterparts (e.g., RO⁻ > ROH). Within a period, nucleophilicity decreases with increasing electronegativity.[19] Common nucleophiles in nicotinate chemistry include amines, alkoxides, and thiolates. For instance, the Chichibabin reaction uses the powerful sodium amide (NaNH₂) nucleophile to synthesize 2-aminopyridine derivatives.[20]

Solvent Effects

The choice of solvent is critical and can dramatically alter reaction rates. Polar aprotic solvents are typically the medium of choice for SNAr reactions.

  • Causality: Polar aprotic solvents like DMF, DMSO, and Cyrene excel at solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile itself.[21][22][23] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water or alcohols) form strong hydrogen bonds with the anionic nucleophile, creating a solvation shell that blunts its reactivity and slows the reaction.[19][22][23] Recent studies have highlighted Cyrene as a green, bio-based alternative to traditional polar aprotic solvents, showing excellent performance in SNAr reactions of nicotinic esters.[21]

Experimental Protocol: Measuring SNAr Kinetics

A self-validating system for comparing kinetics requires precise control over reaction conditions and a reliable method for monitoring progress. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose.

Step-by-Step Methodology
  • Preparation:

    • Prepare stock solutions of the halogenated nicotinate substrate, the nucleophile, and an internal standard (a non-reactive compound for normalization) in the chosen polar aprotic solvent (e.g., DMSO, Cyrene).

    • Ensure all glassware is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.

  • Reaction Initiation:

    • In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a vial in a heating block), combine the solvent and the substrate solution. Allow it to equilibrate to the desired reaction temperature (e.g., 80 °C).

    • Initiate the reaction by adding the nucleophile solution. Start a timer immediately. This is t=0.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold solvent mixture (e.g., acetonitrile/water) and a quenching agent if necessary (e.g., a dilute acid to neutralize a basic nucleophile).

  • Analysis:

    • Analyze each quenched sample by HPLC. The method should be able to resolve and quantify the starting material, the product, and the internal standard. UV detection is commonly used for aromatic compounds.[24]

    • Generate a calibration curve for the starting material to accurately determine its concentration from the HPLC peak area.

  • Data Processing:

    • For each time point, calculate the concentration of the remaining halogenated nicotinate.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • If the reaction follows pseudo-first-order kinetics (achieved by using a large excess of the nucleophile), the plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

Kinetic_Workflow cluster_prep 1. Preparation cluster_run 2. Reaction cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis & Data Processing prep1 Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) prep2 Set up Temperature-Controlled Reaction Vessel run1 Equilibrate Substrate in Solvent at Temp. prep2->run1 run2 Initiate Reaction: Add Nucleophile (t=0) run1->run2 samp1 Withdraw Aliquots at Timed Intervals run2->samp1 samp2 Quench Reaction in Cold Solvent samp1->samp2 ana1 Analyze Samples by HPLC samp2->ana1 ana2 Calculate [Substrate] vs. Time ana1->ana2 ana3 Plot ln[Substrate] vs. Time ana2->ana3 ana4 Determine Rate Constant (k) ana3->ana4

Caption: Experimental workflow for determining SNAr reaction kinetics using HPLC.

Conclusion

The kinetics of nucleophilic substitution in halogenated nicotinates are governed by a predictable set of principles rooted in the SNAr mechanism. Reaction rates are maximized by choosing substrates with halogens at the C2 or C4 positions, with fluorine often being the most effective leaving group. Employing strong, "naked" nucleophiles in polar aprotic solvents further accelerates the transformation. By understanding these kinetic levers, researchers and drug development professionals can rationally design and optimize the synthesis of novel nicotinate derivatives, accelerating the discovery of new therapeutic agents.

References

  • Rinaldi, F., et al. (2025). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ChemSusChem. [Link]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Portal. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]

  • Khan Academy. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • All About Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Totherow, K. P., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Totherow, K. P., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Publications. [Link]

  • DR-NTU, Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. [Link]

  • Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Um, I., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Colorado Boulder. [Link]

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Ciaffo, G. M., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • University of Basrah. (n.d.). Nucleophilic Aromatic Substitution. University of Basrah. [Link]

  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ResearchGate. [Link]

  • Kim, D., & Park, S. W. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. KoreaScience. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 7 — Nucleophilic Substitution. University of Wisconsin-Madison. [Link]

  • ACS Publications. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ACS Publications. [Link]

  • RSC Publishing. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Publishing. [Link]

  • Rodionova, I., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. [Link]

  • NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution vs. elimination reactions. University of Calgary. [Link]

  • The Organic Chemistry Tutor. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition. ResearchGate. [Link]

  • Byrne, P. A., et al. (2016). Quantification of the nucleophilic reactivity of nicotine. CORA. [Link]

  • Study.com. (n.d.). Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Study.com. [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. OCLUE.
  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2021). 9.2.4: A Closer Look at the Nucleophilic Substitution Mechanism- Kinetics. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2015). 6.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. [Link]

  • ASTAR Open Access Repository. (2024). A quantitative study of halogenophilic nucleophilic substitution (SN2X) reaction and chalcogenophilic nucleophilic. AOAR. [Link]

  • Chemistry LibreTexts. (2015). 6.2: Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • ChemSurvival. (2015). 03 11 Kinetics of Nucleophilic Substitution Reactions. YouTube. [Link]

  • Catak, S., et al. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [Link]

  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Indian Academy of Sciences. [Link]

  • Kwan, E. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Jacobsen Group. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, a halogenated pyridine derivative. The protocols outlined herein are synthesized from the safety data of closely related compounds and established best practices for the management of halogenated organic waste, ensuring a conservative and robust approach to safety.

Understanding the Hazard Profile

Key Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Given its chemical structure as a chlorinated and fluorinated organic compound, it is prudent to handle this substance as a hazardous material. Under the Resource Conservation and Recovery Act (RCRA) in the United States, wastes containing halogenated organic compounds are typically classified as hazardous waste.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.

Table 1: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Gloves Nitrile or Neoprene gloves. For extended contact, consider heavier-duty options or double-gloving.[5]Provides good resistance to a range of organic solvents and chlorinated compounds.[5][6] A visible tear in nitrile gloves offers a clear indication of a breach.
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.Protects against splashes that can cause serious eye irritation.
Lab Coat A chemically resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.

Disposal Procedures: A Step-by-Step Protocol

The fundamental principle of chemical waste disposal is containment and proper classification. Never dispose of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate down the drain or in regular trash.

Segregation and Collection of Waste

Expertise in Action: The segregation of halogenated waste from non-halogenated waste is not just a regulatory requirement but also a cost-effective and environmentally responsible practice. Halogenated waste streams often require specific, more expensive disposal methods, such as high-temperature incineration with scrubbers to neutralize acidic gases produced during combustion.

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all waste containing Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "Ethyl 2-chloro-4-(trifluoromethyl)nicotinate" and any other components in the waste stream.

  • Waste Classification: Based on EPA regulations, this waste would likely fall under the "F-listed" wastes from non-specific sources, specifically codes such as F001 or F002 for spent halogenated solvents if used in that capacity.[3][4][7] Consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not necessarily non-hazardous.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste along with the Ethyl 2-chloro-4-(trifluoromethyl)nicotinate waste.

  • Defacing and Disposal: Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spill Cleanup (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution.[9] For a more robust decontamination, a dilute solution of sodium bicarbonate can be used to neutralize any acidic breakdown products.

  • Final Cleanup: Place all contaminated cleaning materials (gloves, absorbent pads, etc.) into the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Major Spill Cleanup (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.

  • Call for Assistance: Contact your institution's EHS or emergency response team. Do not attempt to clean up a major spill without proper training and equipment.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate.

DisposalWorkflow Disposal Workflow for Ethyl 2-chloro-4-(trifluoromethyl)nicotinate cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Ethyl 2-chloro-4-(trifluoromethyl)nicotinate Used in Experiment B Collect Waste in Designated Container A->B C Label as 'Hazardous Waste' (Halogenated Organic) B->C I Store in Satellite Accumulation Area C->I D Spill Occurs E Minor Spill? D->E Assess F Major Spill? E->F No G Follow Minor Spill Cleanup Protocol E->G Yes H Evacuate & Call EHS F->H Yes G->B J Arrange Pickup by Certified Hazardous Waste Hauler H->J I->J K Dispose at an Approved Waste Disposal Plant J->K

Caption: Decision workflow for the safe handling and disposal of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate waste.

References

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 3-Chloropyridine, 99%. Retrieved from [Link]

  • LANON Store. (2023, October 30). Effective Hand Protection for Handling Strong Organic Solvents | PVA Gloves. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Spill-Procedures. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • The University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • WM. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.